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Adenosine trisphosphate

Cat. No.: B13445958
M. Wt: 507.18 g/mol
InChI Key: JRIZSBGDMDSKRF-KQYNXXCUSA-N
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Description

Historical Perspectives on ATP Discovery and the Concept of Cellular Energy Transduction

The journey to understanding cellular energy began in the early 20th century with experiments by Arthur Harden and William J. Young, who demonstrated the essential role of phosphate (B84403) in yeast fermentation. basicmedicalkey.com This foundational work set the stage for the discovery of ATP in 1929 by two independent research groups: Karl Lohmann at the Kaiser Wilhelm Institute in Germany and Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School. acs.orgresearchgate.netnih.gov Lohmann isolated ATP from muscle and liver extracts, while Fiske and Subbarow identified it in mammalian muscle and liver. acs.orgresearchgate.net

Subsequent research further solidified the central role of ATP. In the period between 1939 and 1941, Fritz Lipmann proposed that ATP is the primary carrier of chemical energy in cells, introducing the concept of "energy-rich phosphate bonds". nobelprize.org This was a pivotal moment in biochemistry, establishing ATP as the key intermediary between energy-producing and energy-consuming reactions in the cell. wikipedia.org The chemical synthesis of ATP was first achieved by Alexander Todd in 1948, a feat that contributed to his Nobel Prize in Chemistry in 1957. wikipedia.orgnobelprize.org

The timeline below highlights some of the key milestones in the discovery and early research of ATP:

YearKey Discovery/EventResearcher(s)Significance
1929Discovery of ATP in muscle extracts. nih.govvedantu.comKarl Lohmann, Cyrus Fiske, Yellapragada SubbarowIndependent discovery of the molecule that would be identified as the cell's primary energy currency.
1935Role of ATP in muscle contraction identified. vedantu.comVladimir EngelhardtEstablished a direct link between ATP and a major physiological process.
1941Proposed ATP as the universal energy carrier. wikipedia.orgFritz LipmannArticulated the central role of ATP in cellular metabolism.
1948First chemical synthesis of ATP. wikipedia.orgvedantu.comAlexander ToddConfirmed the structure of ATP and opened new avenues for research.
1978Discovery of the chemiosmotic mechanism of ATP synthesis. wikipedia.orgPeter D. MitchellElucidated the process by which the majority of ATP is produced in cells. wikipedia.org
1997Elucidation of the enzymatic mechanism of ATP synthase. nobelprize.orgPaul D. Boyer and John E. WalkerDetailed the molecular machinery responsible for ATP synthesis.

Foundational Role of ATP as a Universal Biological Energy Intermediate

ATP is often referred to as the "molecular unit of currency" for intracellular energy transfer, found in all known forms of life. wikipedia.orgscitechdaily.com Its structure, consisting of an adenine (B156593) base, a ribose sugar, and three phosphate groups, is key to its function. metwarebio.comlibretexts.org The energy is stored in the high-energy phosphoanhydride bonds linking the phosphate groups. metwarebio.com When the terminal phosphate bond is broken through hydrolysis, converting ATP to adenosine (B11128) diphosphate (B83284) (ADP) and an inorganic phosphate (Pi), a significant amount of energy is released (approximately 7.4 kcal/mol). libretexts.org This energy is then harnessed to power a vast array of cellular activities. alliedacademies.orgcreative-proteomics.com

The role of ATP is cyclical. ebsco.com Energy-releasing processes, such as cellular respiration and photosynthesis, drive the synthesis of ATP from ADP and Pi. libretexts.org This newly formed ATP then provides the energy for energy-requiring processes, including:

Mechanical Work: Powering muscle contraction and cellular movement. alliedacademies.orgcreative-proteomics.com

Chemical Work: Driving the synthesis of complex molecules like proteins and nucleic acids. alliedacademies.orgplos.org

Transport Work: Fueling the active transport of ions and molecules across cell membranes, such as the sodium-potassium pump. alliedacademies.org

Intracellular and Extracellular Signaling: Acting as a substrate for kinases in signal transduction pathways and as an extracellular signaling molecule. wikipedia.orgalliedacademies.org

DNA and RNA Synthesis: Serving as one of the four monomers required for the synthesis of RNA and, after conversion, DNA. wikipedia.org

The universal nature of ATP as an energy currency across all life forms suggests its early emergence in the evolution of life. ucl.ac.ukastrobiology.com Recent research proposes that acetyl phosphate (AcP) may have been a prebiotic precursor to ATP, capable of phosphorylating ADP to ATP in the presence of iron ions. scitechdaily.comucl.ac.uk This suggests that the selection of ATP as the universal energy carrier was not a random event but was driven by its favorable chemical properties under prebiotic conditions. plos.orgastrobiology.com

Evolution of ATP Research Paradigms and Methodological Advances

The study of ATP has evolved significantly, driven by technological advancements that have allowed for increasingly precise and detailed investigations. nih.gov Early research relied on bulk measurements from tissue extracts. However, the need to understand ATP dynamics in real-time and within specific cellular compartments spurred the development of more sophisticated techniques.

A major breakthrough came with the use of firefly luciferase, an enzyme that produces light in an ATP-dependent reaction. unife.it This bioluminescence-based assay provided a highly sensitive method for quantifying ATP levels. drugtargetreview.com Further refinements of this technique have involved targeting luciferase to specific organelles, such as the mitochondria, to measure ATP concentrations in distinct subcellular locations. unife.it

More recently, the development of genetically encoded fluorescent biosensors has revolutionized the study of ATP. plos.orgnih.gov One such sensor, called ATeam, is a FRET (Förster Resonance Energy Transfer)-based indicator that changes its fluorescence properties upon binding to ATP. plos.org This allows researchers to visualize and measure ATP levels in individual living cells and even in subcellular compartments with high spatial and temporal resolution. plos.orgcornell.edu

These methodological advances have provided unprecedented insights into cellular bioenergetics. For instance, researchers have been able to:

Track real-time changes in ATP levels during various cellular processes. cornell.edu

Determine the relative contributions of glycolysis and oxidative phosphorylation to ATP production. unife.it

Discover that ATP concentrations can vary significantly between different cellular compartments, such as the cytoplasm and mitochondria. nih.gov

Investigate the role of ATP in disease, with studies showing altered ATP metabolism in cancer cells and during neurodegenerative diseases. researchgate.netspringernature.com

The table below summarizes the evolution of key methods for measuring ATP:

MethodPrincipleAdvantagesLimitations
Colorimetric Assays Measures inorganic phosphate released from ATP hydrolysis. nih.govSimple and inexpensive.Indirect measurement, low sensitivity.
Luciferase-Based Assays Bioluminescence produced by firefly luciferase in the presence of ATP. unife.itHigh sensitivity and specificity.Requires cell lysis for total ATP measurement, can be influenced by pH and other factors. plos.org
Targeted Luciferase Luciferase is genetically targeted to specific organelles. unife.itAllows for measurement of ATP in specific subcellular compartments.Still requires cell lysis or permeabilization for substrate access.
FRET-Based Biosensors (e.g., ATeam) Genetically encoded sensors that change fluorescence upon ATP binding. plos.orgEnables real-time imaging of ATP dynamics in living cells and organelles with high resolution.Can be influenced by sensor expression levels and environmental factors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N5O13P3 B13445958 Adenosine trisphosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-diphosphonooxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(28-31(22,23)24)6(27-30(19,20)21)4(26-10)1-25-29(16,17)18/h2-4,6-7,10H,1H2,(H2,11,12,13)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t4-,6-,7-,10-/m1/s1

InChI Key

JRIZSBGDMDSKRF-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)N

Origin of Product

United States

Molecular Mechanisms of Atp Metabolism and Utilization

Oxidative Phosphorylation: Molecular Machinery and Proton-Motive Force

Oxidative phosphorylation is the primary ATP-producing pathway in aerobic organisms and takes place on the inner mitochondrial membrane. This process consists of two main components: the electron transport chain (ETC) and chemiosmosis. Electrons from donor molecules like NADH and FADH2 are transferred through a series of protein complexes and organic molecules embedded in the membrane. The energy released during this electron transfer is used to create an electrochemical proton gradient across the inner mitochondrial membrane, which is known as the proton-motive force. This proton-motive force is the direct energy source for ATP synthesis.

ATP synthase, also referred to as Complex V, is the enzyme that synthesizes ATP during oxidative phosphorylation. It is a large, mushroom-shaped protein complex with two main components: the F₀ portion, which is embedded in the inner mitochondrial membrane, and the F₁ portion, which protrudes into the mitochondrial matrix.

Structure : The F₀ part forms a channel that allows protons to flow back into the matrix. The F₁ component is the site of ATP synthesis and consists of multiple subunits, including a central stalk and a catalytic headpiece composed of alpha and beta subunits.

Rotational Catalysis : The flow of protons through the F₀ channel drives the rotation of a component of the enzyme, the c-ring and the attached gamma subunit of the F1 stalk. This rotation induces conformational changes in the catalytic beta subunits of the F₁ headpiece. This process is known as the binding change mechanism, where the three catalytic sites on the beta subunits cycle through three states: loose (binding ADP and Pi), tight (forming ATP), and open (releasing ATP). One complete 360° rotation of the gamma subunit results in the synthesis and release of three ATP molecules. This mechanism elegantly couples the mechanical energy of rotation to the chemical energy stored in ATP.

ComponentLocationFunction
F₀ Inner mitochondrial membraneForms a proton channel, driving rotation.
F₁ Mitochondrial matrixCatalyzes the synthesis of ATP from ADP and Pi.
Gamma (γ) subunit Central stalk of F₁Rotates and induces conformational changes in the catalytic subunits.
Beta (β) subunits Catalytic head of F₁Cycle through loose, tight, and open conformations to bind substrates and synthesize/release ATP.

The electron transport chain (ETC) and ATP synthesis are coupled through a process called chemiosmosis. The ETC is a series of protein complexes (Complexes I, II, III, and IV) and electron carriers like ubiquinone and cytochrome c. As electrons move through the chain from electron donors like NADH and FADH₂ to the final electron acceptor, oxygen, energy is released.

This energy is used by Complexes I, III, and IV to pump protons (H⁺ ions) from the mitochondrial matrix into the intermembrane space. This action generates an electrochemical gradient, or proton-motive force, across the inner mitochondrial membrane. The proton-motive force consists of two components: a pH gradient (the matrix becomes more alkaline) and an electrical potential (the matrix becomes negatively charged relative to the intermembrane space). The stored energy in this gradient is then harnessed by ATP synthase. Protons flow back down their electrochemical gradient into the matrix through the F₀ channel of ATP synthase, driving the rotational catalysis that produces ATP. This coupling ensures that the energy from redox reactions is efficiently converted into the chemical energy of ATP.

ComplexNameFunctionProtons Pumped (per 2e⁻ from NADH)
Complex I NADH DehydrogenaseAccepts electrons from NADH and pumps protons.4
Complex II Succinate DehydrogenaseAccepts electrons from FADH₂ (does not pump protons).0
Complex III Cytochrome c ReductaseTransfers electrons to cytochrome c and pumps protons.4
Complex IV Cytochrome c OxidaseTransfers electrons to oxygen to form water and pumps protons.2

Substrate-Level Phosphorylation: Glycolytic and Krebs Cycle Contributions

Substrate-level phosphorylation is a metabolic reaction that produces ATP or GTP by the direct transfer of a phosphate (B84403) group from a high-energy substrate to ADP or GDP. Unlike oxidative phosphorylation, this process is not dependent on an electron transport chain or an external electron acceptor like oxygen. It provides a quicker, though less efficient, source of ATP.

Glycolysis : This pathway, which occurs in the cytoplasm, involves two steps where substrate-level phosphorylation takes place.

The enzyme phosphoglycerate kinase catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, forming ATP and 3-phosphoglycerate.

In the final step of glycolysis, pyruvate (B1213749) kinase transfers a phosphate group from phosphoenolpyruvate (B93156) to ADP, yielding ATP and pyruvate. For each molecule of glucose, glycolysis produces a net gain of two ATP molecules through these reactions.

Krebs Cycle (Citric Acid Cycle) : Occurring in the mitochondrial matrix, the Krebs cycle contains one step that generates ATP (or its equivalent, GTP) via substrate-level phosphorylation.

The enzyme succinyl-CoA synthetase facilitates the conversion of succinyl-CoA to succinate. The energy released from breaking the thioester bond of succinyl-CoA is used to phosphorylate GDP to GTP, which can then be readily converted to ATP.

Photophosphorylation in Photosynthetic Systems

Photophosphorylation is the process of synthesizing ATP from ADP and inorganic phosphate, using light energy captured during photosynthesis. This process occurs in the thylakoid membranes of chloroplasts in plants and algae, and in the cell membranes of cyanobacteria. Similar to oxidative phosphorylation, it involves an electron transport chain and chemiosmosis, but the initial energy source is light rather than the chemical energy from nutrients. There are two types of photophosphorylation:

Non-cyclic Photophosphorylation : This is a two-stage process involving two different photosystems (Photosystem II and Photosystem I). Light excites an electron in Photosystem II, which then passes through an electron transport chain. This electron flow pumps protons into the thylakoid lumen, creating a proton gradient that drives ATP synthase to produce ATP. The electron eventually reaches Photosystem I, is re-energized by light, and is ultimately used to reduce NADP⁺ to NADPH. The electrons lost from Photosystem II are replaced by the splitting of water, a process that also releases oxygen.

Cyclic Photophosphorylation : This process involves only Photosystem I. After being excited by light, the electron from P700 (in Photosystem I) is passed down an electron transport chain but is then returned to Photosystem I, completing a cycle. This electron flow also pumps protons and generates a proton gradient, leading to the production of ATP. However, it does not produce NADPH or oxygen. Cyclic photophosphorylation is important for producing additional ATP to meet the demands of the Calvin cycle and may play a role in protecting the photosynthetic apparatus from damage under certain stressful conditions.

Regulatory Mechanisms of ATP Synthesis Rate and Efficiency

The synthesis of ATP is meticulously regulated to match the cell's energy demands. High levels of ATP act as a negative feedback signal, inhibiting key enzymes in glycolysis and the citric acid cycle to slow down its own production. Conversely, high levels of ADP and AMP stimulate these pathways.

Several specific regulatory mechanisms exist:

Inhibitor Proteins : In mitochondria, a protein known as IF₁ can inhibit the ATP synthase. Under low oxygen conditions, when the proton-motive force decreases, IF₁ binds to ATP synthase to prevent it from wastefully hydrolyzing ATP.

Regulation in Chloroplasts : In chloroplasts, ATP synthase activity is linked to light. In the dark, the enzyme becomes inactive, partly due to the binding of ADP and the formation of a disulfide bond in the gamma subunit, preventing ATP hydrolysis.

Role of Calcium : In mitochondria, calcium ions (Ca²⁺) can stimulate ATP production. Ca²⁺ activates several key enzymes in the citric acid cycle, leading to an increased production of NADH and FADH₂, which in turn boosts the activity of the electron transport chain and ATP synthesis.

Eubacterial Regulation : In some bacteria, the epsilon subunit of ATP synthase acts as an inhibitor. When cellular ATP levels are low, the epsilon subunit can change its conformation to slow down the enzyme's rotation and prevent ATP consumption.

ATP Hydrolysis: Energetics, Kinetics, and Conformational Coupling

Adenosine (B11128) triphosphate (ATP) serves as the primary energy currency in cells, powering a vast array of biological processes. The energy stored within its high-energy phosphoanhydride bonds is released through hydrolysis, a fundamental reaction that is tightly coupled to cellular work. This section delves into the molecular mechanisms of ATP hydrolysis, exploring its thermodynamic properties, its role in driving protein conformational changes, and its cyclical nature within molecular machines.

Thermodynamics of ATP Hydrolysis and Free Energy Release

The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) is a highly exergonic reaction, meaning it releases a significant amount of energy. wikipedia.orgbyjus.com The chemical energy stored in the phosphoanhydride bonds is liberated when these bonds are broken by the addition of a water molecule. wikipedia.orgbyjus.com

The standard Gibbs free energy change (ΔG°) for the hydrolysis of one mole of ATP under standard conditions (1 M concentrations of reactants and products, 25°C, pH 7.0) is approximately -30.5 kJ/mol (or -7.3 kcal/mol). byjus.comstackexchange.comlibretexts.org However, the actual free energy change (ΔG) in a living cell is substantially more negative, typically ranging from -50 to -65 kJ/mol (-12 to -15.5 kcal/mol). wikipedia.orgstackexchange.com This significant deviation from standard conditions is primarily due to the intracellular concentrations of ATP, ADP, and Pi being far from the 1 M standard. wikipedia.orgbionumbers.org In cells, the concentration of ATP is maintained at a much higher level than that of its hydrolysis products, ADP and Pi, which drives the reaction strongly in the forward direction. wikipedia.org

Several factors contribute to the large negative free energy change of ATP hydrolysis:

Electrostatic Repulsion: The three phosphate groups in ATP are negatively charged and repel each other. Hydrolysis relieves some of this electrostatic stress by removing one phosphate group. wikipedia.org

Resonance Stabilization: The products of hydrolysis, ADP and especially Pi, have greater resonance stabilization than ATP. The electrons on the terminal oxygen atoms of Pi are more delocalized than those on the terminal phosphate of ATP. wikipedia.org

Solvation Effects: Water molecules can more effectively solvate the ADP and Pi products compared to the more compact ATP molecule, further stabilizing the products.

The presence of divalent cations, particularly magnesium (Mg²⁺), also influences the thermodynamics of ATP hydrolysis. bionumbers.org Mg²⁺ ions bind to the negatively charged phosphate groups of ATP, stabilizing the molecule and slightly reducing the free energy of hydrolysis. wikipedia.org

Below is an interactive data table summarizing the free energy of ATP hydrolysis under different conditions.

ConditionReactantsProductsΔG°' (kJ/mol)ΔG (cellular, kJ/mol)
StandardATP, H₂OADP, Pi-30.5-50 to -65
StandardATP, H₂OAMP, PPi-45.6Not typically measured

Mechanistic Coupling of ATP Hydrolysis to Protein Conformational Changes

The energy released from ATP hydrolysis is harnessed by cells to perform work primarily through the coupling of this exergonic reaction to endergonic processes. A key mechanism for this energy transduction is the induction of conformational changes in proteins. wikipedia.org ATP binding and subsequent hydrolysis can alter the three-dimensional structure of a protein, leading to a change in its activity or function. This principle underlies the operation of a vast number of cellular machines.

For instance, in ABC (ATP-Binding Cassette) transporters like the maltose transporter MalK dimer and the multidrug transporter P-glycoprotein, the binding of ATP brings the two nucleotide-binding domains (NBDs) together into a closed conformation. nih.govbiorxiv.org The hydrolysis of ATP to ADP and Pi then triggers a conformational change that opens the transporter to the other side of the membrane, facilitating the transport of substrates. nih.govbiorxiv.org The subsequent release of ADP and Pi allows the transporter to reset to its initial state. biorxiv.org

Similarly, motor proteins such as myosin and kinesin utilize the energy of ATP hydrolysis to move along cytoskeletal filaments. nih.govphysio-pedia.com The cycle of ATP binding, hydrolysis, and product release drives a series of conformational changes in the motor domain of these proteins, causing them to "walk" along actin filaments (myosin) or microtubules (kinesin). nih.govphysicallensonthecell.org Each step in this mechanochemical cycle is coupled to a specific conformational state of the motor protein. nih.gov

In F1-ATPase , the hydrolysis of ATP in the β subunits induces conformational changes that drive the rotation of the central γ subunit. nih.gov This rotary motion is a fundamental process in both ATP synthesis and hydrolysis by this molecular machine. nih.gov

ATP Hydrolysis Cycle in Molecular Machines

The coupling of ATP hydrolysis to protein function is a cyclical process. Molecular machines that utilize ATP as an energy source typically progress through a series of defined steps involving nucleotide binding, hydrolysis, and product release, with each step being associated with a specific protein conformation. This cyclical process ensures the directionality and efficiency of the work being performed.

A generalized ATP hydrolysis cycle in a molecular machine can be described as follows:

ATP Binding: The protein in its initial state binds to an ATP molecule. This binding event itself can induce an initial conformational change. nih.gov

ATP Hydrolysis: The bound ATP is hydrolyzed to ADP and inorganic phosphate (Pi). This chemical step is often the trigger for the major "power stroke" or functional conformational change in the protein. nih.govnih.gov

Product Release (Pi): The release of inorganic phosphate is often the next step, leading to another conformational change.

Product Release (ADP): The final step in the cycle is the dissociation of ADP from the protein, which allows the protein to return to its initial state, ready to bind another ATP molecule. nih.gov

This cycle is exemplified in various molecular machines. For example, helicases are motor proteins that unwind nucleic acids by moving along the phosphodiester backbone. wikipedia.org They utilize the ATP hydrolysis cycle to fuel their translocation and the separation of double-stranded DNA or RNA. wikipedia.orgnih.gov Different states of the helicase, corresponding to ATP-bound, ADP+Pi-bound, and ADP-bound forms, are coupled to its interaction with and movement along the nucleic acid lattice. nih.gov

The table below outlines the key steps in the ATP hydrolysis cycle for different molecular machines.

Molecular MachineStep 1Step 2Step 3Step 4
Myosin ATP binding detaches myosin from actinATP hydrolysis cocks the myosin headPi release triggers the power strokeADP release completes the cycle
Kinesin ATP binding to leading head docks the neck linkerATP hydrolysis in trailing headPi release from trailing headADP release from trailing head and ATP binding to leading head
Helicase ATP binding promotes interaction with nucleic acidATP hydrolysis drives translocationPi releaseADP release resets the enzyme for the next cycle

ATP as a Substrate and Allosteric Effector

Beyond its role as a direct energy source through hydrolysis, ATP and its derivatives, ADP and AMP, play crucial roles in regulating cellular processes by acting as both substrates for enzymes and as allosteric effectors that modulate enzyme activity.

ATP-Binding Domains and Nucleotide Specificity in Proteins

One of the most common and well-characterized ATP-binding motifs is the Walker A motif , or P-loop, which has a consensus sequence of G-x-x-x-x-G-K-[T/S]. canada.ca This motif forms a flexible loop that interacts with the phosphate groups of the bound nucleotide. canada.ca The Walker B motif is another conserved sequence that is involved in coordinating the magnesium ion that is typically complexed with ATP and is essential for hydrolysis. wikipedia.org

The specificity of these binding domains for ATP over other nucleotides is crucial for their function. This specificity is achieved through a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions between the amino acid residues of the binding pocket and the adenine (B156593) base, the ribose sugar, and the phosphate groups of the ATP molecule. While many proteins are highly specific for ATP, some can also bind and utilize other nucleoside triphosphates, such as GTP, albeit often with lower affinity.

Allosteric Regulation of Enzyme Activity by ATP and its Derivatives (ADP, AMP)

Allosteric regulation is a fundamental mechanism for controlling metabolic pathways, where the binding of a regulatory molecule (an allosteric effector) to a site on an enzyme other than the active site influences the enzyme's activity. wikipedia.orgnih.gov ATP, ADP, and AMP are key allosteric effectors that signal the energy status of the cell and regulate the flux through metabolic pathways accordingly. portlandpress.com

A classic example of this regulation is seen in the control of glycolysis, the central pathway for ATP production. Phosphofructokinase-1 (PFK-1) , a key regulatory enzyme in glycolysis, is allosterically regulated by ATP, ADP, and AMP. wikipedia.orgbyjus.com

ATP as an Allosteric Inhibitor: While ATP is a substrate for PFK-1, it also acts as an allosteric inhibitor. chemistrytalk.org At high concentrations, ATP binds to a regulatory site on PFK-1, causing a conformational change that decreases the enzyme's affinity for its other substrate, fructose-6-phosphate. wikipedia.orgproteopedia.org This is a form of feedback inhibition; when ATP levels are high, the cell slows down glycolysis to conserve glucose. wikipedia.orgkhanacademy.org

AMP and ADP as Allosteric Activators: Conversely, when the cell's energy charge is low, the concentrations of AMP and ADP rise. AMP is a potent allosteric activator of PFK-1. chemistrytalk.orgstackexchange.com It binds to the same allosteric site as ATP but induces a conformational change that increases the enzyme's activity, thereby stimulating glycolysis to generate more ATP. stackexchange.com ADP also acts as an allosteric activator. proteopedia.org The ratio of ATP to AMP/ADP is therefore a critical determinant of the rate of glycolysis. wikipedia.org

Another important enzyme regulated by adenylate nucleotides is AMP-activated protein kinase (AMPK) . AMPK is a central regulator of cellular energy homeostasis. portlandpress.com It is activated by increases in the AMP:ATP and ADP:ATP ratios. nih.govnih.gov Binding of AMP to the γ subunit of AMPK leads to its allosteric activation and promotes its phosphorylation by an upstream kinase, which further enhances its activity. nih.gov Activated AMPK then phosphorylates numerous downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP. portlandpress.com

The following table summarizes the allosteric regulation of key enzymes by ATP and its derivatives.

EnzymeEffectorEffectMetabolic Consequence
Phosphofructokinase-1 (PFK-1) ATPInhibitionDecreased glycolysis
AMPActivationIncreased glycolysis
ADPActivationIncreased glycolysis
AMP-activated protein kinase (AMPK) AMPActivationIncreased catabolism, decreased anabolism
ADPActivationIncreased catabolism, decreased anabolism

ATP as a Phosphoryl Donor in Kinase-Mediated Signaling Cascades

Adenosine triphosphate (ATP) is the principal donor of phosphate groups in the vast majority of phosphorylation reactions within eukaryotic cells, a process central to cellular signaling. nih.govrsc.org Kinases, a large family of enzymes, catalyze the transfer of the terminal (gamma, γ) phosphate group from an ATP molecule to a specific substrate, which can be a protein, lipid, or carbohydrate. longdom.orgwikipedia.org This transfer, known as phosphorylation, acts as a molecular switch that modulates the function of the substrate protein, thereby propagating cellular signals. nih.gov The phosphorylation state of a molecule can alter its activity, reactivity, and its capacity to bind to other molecules. wikipedia.org Consequently, kinases are critical regulators of metabolism, cell signaling, protein regulation, and many other cellular pathways. wikipedia.org

The process of phosphorylation is a unidirectional reaction due to the significant amount of free energy released when the phosphoanhydride bond in ATP is broken to form adenosine diphosphate (ADP). thermofisher.com Protein kinases specifically catalyze the transfer of the γ-phosphoryl group of ATP to the hydroxyl group of serine, threonine, or tyrosine residues on a substrate protein. nih.gov This fundamental reaction is the cornerstone of signal transduction cascades, where a single initial signal can be amplified and diversified to elicit a complex cellular response. thermofisher.comaatbio.com

Mechanism of Phosphoryl Transfer

The transfer of the phosphate group from ATP to a substrate is a highly regulated process that occurs within the active site of the kinase. longdom.org The catalytic domain of a protein kinase is typically divided into two lobes, an N-terminal and a C-terminal lobe, with the ATP-binding site located at the interface between them. longdom.orgnih.gov

Key steps and components in the phosphoryl transfer mechanism include:

ATP Binding and Orientation : ATP binds in a specific pocket within the kinase's active site. This binding is facilitated by hydrogen bonds between the adenine ring of ATP and the hinge region of the kinase, as well as interactions with other structural motifs like the P-loop. nih.govresearchgate.net This proper orientation is crucial for increasing the reaction rate. wikipedia.org The binding of ATP can also induce a conformational change in the kinase, activating it for catalysis. aatbio.com

Role of Magnesium Ions (Mg²⁺) : The phosphoryl transfer reaction is critically dependent on the presence of divalent metal cations, almost always magnesium (Mg²⁺). wikipedia.orglibretexts.org Typically, two Mg²⁺ ions are involved. One ion coordinates with the beta (β) and gamma (γ) phosphates of ATP, while the second is crucial for ATP binding in the kinase domain. wikipedia.org The positively charged Mg²⁺ ions stabilize the negative charges on the phosphate oxygen atoms, which increases the electrophilicity of the γ-phosphorus atom, making it more susceptible to nucleophilic attack. thermofisher.comlibretexts.org The presence of Mg²⁺ is known to regulate kinase activity. wikipedia.org

Nucleophilic Attack : The reaction generally proceeds through an in-line displacement mechanism, analogous to a concerted S_N2 reaction. nih.govlibretexts.org The hydroxyl group of a serine, threonine, or tyrosine residue on the substrate protein acts as the nucleophile. A basic residue in the active site of the kinase, often an aspartate, deprotonates this hydroxyl group, activating it for a direct nucleophilic attack on the γ-phosphorus atom of ATP. nih.govmdpi.com

Transition State and Product Release : The nucleophilic attack leads to the formation of a pentavalent transition state. libretexts.orgnih.gov Subsequently, the bond between the γ-phosphate and the ADP molecule is cleaved, resulting in the transfer of the phosphate group to the substrate and the release of ADP. wikipedia.org After the phosphoryl group is transferred, the phosphorylated product is released, and the kinase is ready for another catalytic cycle. nih.gov

The table below summarizes the key molecular components involved in the ATP-dependent phosphorylation process.

ComponentRole in Phosphoryl Transfer
ATP Serves as the high-energy phosphoryl group donor. wikipedia.org
Kinase Enzyme Catalyzes the reaction, properly orienting ATP and the substrate, and stabilizing the transition state. longdom.orgwikipedia.org
Substrate (Protein) The recipient of the phosphate group, containing a nucleophilic hydroxyl group (on Ser, Thr, or Tyr). nih.gov
Magnesium Ions (Mg²⁺) Act as essential cofactors that stabilize the phosphate groups of ATP, enhancing the electrophilicity of the γ-phosphorus. wikipedia.orglibretexts.org
Active Site Residues Participate directly in catalysis, for instance, as a catalytic base to deprotonate the substrate's hydroxyl group (e.g., Asp-166 in PKA). nih.gov

Role in Signaling Cascades

Phosphorylation by kinases is a primary mechanism for signal transduction in cells. aatbio.com An external signal, such as a growth factor binding to its receptor, can activate an initial kinase. This activated kinase then phosphorylates and activates other downstream kinases, creating a phosphorylation cascade. thermofisher.comaatbio.com This cascade mechanism allows for significant signal amplification, where a small number of initial activated receptors can lead to a large-scale cellular response, such as cell proliferation or changes in gene expression. thermofisher.comaatbio.com

Different families of kinases are involved in distinct signaling pathways. For example, cyclin-dependent kinases (CDKs) are crucial for regulating the cell cycle, while the PI3K/AKT/mTOR pathway is central to cell survival and apoptosis. aatbio.com The mitogen-activated protein kinase (MAPK) cascade is another well-studied pathway that translates extracellular signals into various cellular activities. nih.gov The specificity of these cascades is maintained by the precise recognition of substrate proteins by each kinase.

The table below provides an overview of selected research findings on the role of ATP in specific kinase-mediated signaling pathways.

Kinase / PathwayResearch FindingSignificance
cAMP-dependent Protein Kinase (PKA) X-ray crystal structures have provided "snapshots" of the phosphoryl transfer reaction, confirming a multi-step mechanism involving a loose S_N2-like transition state and movement of metal ions. nih.govProvides a detailed atomic-level understanding of the catalytic mechanism for a model protein kinase.
Adenylate Kinase (Adk) Utilizes a specific hydrogen bond between the ATP adenine moiety and the enzyme backbone for substrate selectivity, arresting the enzyme in a catalytically incompetent state when the incorrect substrate GTP binds. pnas.orgDemonstrates a robust mechanism for how kinases differentiate between ATP and other structurally similar nucleotides like GTP, ensuring signaling fidelity.
Aminoglycoside-3'-phosphotransferase-IIIa (APH(3')-IIIa) Kinetic studies showed that the binding of a non-substrate molecule structurally similar to the native substrate can increase the rate of the chemical step (cleavage of ATP's γ-phosphate) by 10- to 20-fold. nih.govSupports the model that substrate interactions can induce conformational changes in the ATP binding pocket that activate catalysis, preventing wasteful ATP hydrolysis.
Cyclin-Dependent Kinases (CDKs) Regulate different stages of the cell cycle by phosphorylating specific substrates, including other kinases and transcription factors, using ATP as the phosphate source. aatbio.comHighlights the central role of ATP-dependent phosphorylation in fundamental processes like cell division; dysregulation is linked to cancer. longdom.orgaatbio.com

Cellular Dynamics and Signaling Functions of Atp

Intracellular ATP Homeostasis and Spatial Compartmentation

The maintenance of a stable yet dynamic intracellular environment of ATP is crucial for cellular function. This involves a delicate balance of production, consumption, and spatial distribution to meet the energetic and signaling demands of different cellular compartments.

The concentration of ATP within a cell is not static; it is a dynamically regulated parameter that reflects the balance between energy production and expenditure. nih.gov This balance, often referred to as the energy charge of the cell, is critical for maintaining cellular homeostasis. nih.gov The absolute concentration of ATP is determined by the total adenylate pool (ATP + ADP + AMP), which itself is regulated by the rates of AMP synthesis and degradation. nih.gov Cellular processes such as DNA and protein synthesis, as well as responses to cellular stress, can lead to an increase in the adenylate pool, allowing for greater control over energy-dependent pathways. nih.govnih.gov

Recent advancements in genetically encoded fluorescent biosensors have challenged the long-held belief that intracellular ATP concentrations are stable and non-limiting under physiological conditions. mdpi.combohrium.com Studies in highly active cells, such as cardiac myocytes, have revealed rapid, beat-to-beat fluctuations in intracellular ATP concentrations. pnas.org These fluctuations are intricately linked to the processes of excitation-contraction coupling, where ATP is consumed for ion transport and muscle contraction. pnas.org Two distinct modes of ATP fluctuation have been observed in these cells, dependent on the degree of coupling between the sarcoplasmic reticulum and mitochondria. pnas.org This dynamic regulation underscores that even small, transient changes in ATP levels can have significant impacts on cellular function. mdpi.com

Factors that can influence the dynamic regulation of intracellular ATP include:

Cellular Stress: Various stressors, including oxidative stress and nutrient deprivation, can lead to a rapid depletion of cellular ATP. embopress.orgplos.orgfrontiersin.org This triggers stress response pathways aimed at restoring energy homeostasis. embopress.orgahajournals.org

Metabolic and Catabolic Processes: The balance between ATP-consuming (anabolic) and ATP-producing (catabolic) processes is a primary determinant of intracellular ATP levels. nih.gov

Signaling Activities: Many signaling pathways, such as those involving G protein-coupled receptors, require ATP for the synthesis of second messengers like cyclic AMP (cAMP). pnas.orguchicago.edu

ATP is not uniformly distributed throughout the cell; significant concentration gradients exist between different subcellular compartments. molbiolcell.orgmolbiolcell.org This compartmentalization allows for the specialized metabolic functions of organelles.

Mitochondrial Matrix vs. Cytosol: Mitochondria are the primary sites of ATP synthesis through oxidative phosphorylation. ahajournals.org Surprisingly, studies using targeted fluorescent probes have revealed that the ATP concentration in the mitochondrial matrix can be significantly lower than in the cytosol. nih.govpnas.org For instance, in HeLa cells, the ATP level in the mitochondrial matrix was found to be lower than in the cytoplasm and nucleus. nih.govpnas.orgresearchgate.net In contrast, other studies in healthy cells under conditions where both glycolysis and oxidative phosphorylation are active have shown the mitochondrial matrix ATP concentration to be approximately double that of other cellular compartments. molbiolcell.org For example, one study measured matrix ATP content at 223 µM, more than twice the cytosolic level. molbiolcell.orgmolbiolcell.org These apparent discrepancies highlight that the ATP gradient between these compartments is dynamic and depends on the metabolic state of the cell. The adenine (B156593) nucleotide translocator (ANT) on the inner mitochondrial membrane plays a key role in exchanging mitochondrial ATP for cytosolic ADP, a process that can be influenced by the relative concentrations of these nucleotides in each compartment. nih.gov In cells with impaired oxidative phosphorylation, ATP is imported from the cytosol into the mitochondria, leading to an equilibration of ATP concentrations between the two compartments. molbiolcell.orgmolbiolcell.org

Nucleus and Endoplasmic Reticulum: The nucleus also maintains its own ATP pool, which appears to be in rapid equilibrium with the cytosol, suggesting free diffusion through nuclear pores. nih.govresearchgate.netelifesciences.org However, under conditions where cells rely solely on oxidative phosphorylation, nuclear ATP levels can be significantly reduced, suggesting a specific coupling of nuclear ATP supply to mitochondrial function. molbiolcell.orgmolbiolcell.org The endoplasmic reticulum (ER) also requires ATP for functions like protein folding and is supplied with ATP from the mitochondria, indicating a bioenergetic coupling between these organelles.

The existence of these subcellular ATP gradients is a testament to the complex regulation of energy distribution within the cell, ensuring that organelles have the necessary energy for their specific functions. elifesciences.orgnih.govbiorxiv.org

To respond to changes in energy status, cells have evolved sophisticated ATP sensing mechanisms. These are typically proteins that can directly or indirectly detect fluctuations in ATP levels and initiate appropriate cellular responses.

AMP-activated protein kinase (AMPK): AMPK is a master regulator of cellular energy homeostasis. elifesciences.org It functions as a sensor of the cellular energy status by monitoring the AMP:ATP and ADP:ATP ratios. elifesciences.org Under conditions of low ATP (and consequently high AMP/ADP), AMPK is activated. embopress.orgplos.orgelifesciences.org Activated AMPK then phosphorylates a multitude of downstream targets to switch off ATP-consuming anabolic pathways and switch on ATP-producing catabolic pathways, thereby restoring energy balance. elifesciences.orgnih.gov

ATP-sensitive potassium (KATP) channels: These ion channels are found in the plasma membrane and mitochondria of various cell types, including pancreatic beta-cells, cardiac myocytes, and neurons. nih.govpnas.orgnih.govfrontiersin.orgmdpi.com KATP channels directly link the metabolic state of the cell to its membrane potential. nih.gov They are inhibited by high intracellular ATP concentrations and activated by increases in ADP. nih.govnih.gov In pancreatic beta-cells, for example, high glucose leads to increased ATP, which closes KATP channels, leading to membrane depolarization and insulin (B600854) secretion. Conversely, a fall in the ATP/ADP ratio, as occurs during metabolic stress, opens these channels, hyperpolarizing the cell and conserving energy. nih.gov

Other ATP-sensitive proteins: Beyond AMPK and KATP channels, other proteins are sensitive to intracellular ATP levels. For example, the stability and activity of certain enzymes, like APS kinase, are directly influenced by the cellular ATP concentration, suggesting a broader mechanism of metabolic regulation through ATP-dependent protein stability. frontiersin.org Transcription factors such as Fzc9 and Pdr802 have also been shown to regulate intracellular ATP levels by influencing the expression of mitochondrial proteins. mdpi.com

Extracellular ATP Signaling: Purinergic System

ATP is not confined to the intracellular environment; it can be released from cells to act as an extracellular signaling molecule. This form of signaling, known as purinergic signaling, plays a crucial role in a vast array of physiological processes.

Cells can release ATP into the extracellular space through several regulated, non-lytic mechanisms. The specific mechanism employed often depends on the cell type and the nature of the stimulus.

The primary mechanisms for ATP release include:

Vesicular Exocytosis: In many cell types, including neurons and inflammatory cells, ATP is stored in vesicles and released upon stimulation in a process analogous to neurotransmitter release. semanticscholar.orgnih.govfrontiersin.org This mechanism allows for the rapid and targeted delivery of ATP into the extracellular space. Stimuli such as mechanical stress can enhance vesicular ATP release. nih.govbiologists.com

Channel-Mediated Release: Several types of ion channels have been implicated in the release of ATP:

Pannexin Hemichannels: Pannexins, particularly pannexin-1, can form channels in the plasma membrane that are permeable to ATP. This is a common mechanism for ATP release from various cell types, including epithelial cells and hematopoietic cells, often in response to mechanical stress. biologists.com

Connexin Hemichannels: Similar to pannexins, connexin hemichannels can also mediate ATP release. nih.gov

Other Channels: Volume-regulated anion channels (VRACs) and maxi-anion channels have also been proposed to facilitate ATP efflux. biologists.com

The release of ATP is often triggered by specific stimuli, including mechanical stress, inflammation, and changes in cell volume. semanticscholar.orgnih.gov Once in the extracellular space, the signaling activity of ATP is tightly controlled by ectonucleotidases, enzymes that sequentially hydrolyze ATP to ADP, AMP, and finally adenosine (B11128). nih.govexplorationpub.comnih.govresearchgate.netwikipedia.org

Extracellular ATP and its breakdown products exert their effects by binding to a family of cell surface receptors known as purinergic receptors. These are broadly divided into two main classes: P2X receptors and P2Y receptors.

P2X Receptors (Ionotropic): The P2X receptor family consists of seven subtypes in mammals (P2X1-P2X7). mdpi.com These are ligand-gated ion channels that are directly activated by ATP. patsnap.com

Structure and Activation: P2X receptors are trimers, forming a central pore that opens upon the binding of ATP. mdpi.compatsnap.com This allows the rapid influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization. patsnap.com

Subtypes and Agonists: All P2X receptors are activated by ATP, but they exhibit different sensitivities and can be distinguished by their responses to various ATP analogs. mdpi.comsigmaaldrich.com For example, α,β-methyleneATP is a potent agonist for P2X1 and P2X3 receptors. mdpi.com The activity of some P2X receptors is also modulated by factors like extracellular pH and the presence of divalent cations like Mg²⁺. sigmaaldrich.compnas.orgresearchgate.net

Signaling: The primary signaling event following P2X receptor activation is a rapid change in ion concentrations and membrane potential. The influx of Ca²⁺ can then trigger a variety of downstream cellular responses. The P2X7 receptor is unique in that prolonged activation can lead to the formation of a larger, non-selective pore, which has implications for inflammation and cell death. patsnap.com

P2Y Receptors (Metabotropic): The P2Y receptor family comprises eight subtypes in mammals (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄). nih.govmedchemexpress.com These are G protein-coupled receptors (GPCRs). researchgate.net

Structure and Activation: As GPCRs, P2Y receptors have a seven-transmembrane domain structure. Their activation by nucleotides initiates a conformational change that leads to the activation of intracellular G proteins. researchgate.net

Subtypes and Agonists: Unlike P2X receptors, P2Y receptors are activated by a broader range of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose. patsnap.comresearchgate.net This allows for a more nuanced and diverse signaling response. For instance, the P2Y₁ receptor is primarily activated by ADP, while the P2Y₂ receptor is activated by both ATP and UTP. nih.govnih.gov

Signaling: P2Y receptors are coupled to different G proteins and, consequently, activate distinct downstream signaling pathways. medchemexpress.comnih.gov They can be broadly categorized into two subfamilies:

Gq-coupled receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁): These receptors activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular Ca²⁺ and the activation of protein kinase C (PKC). medchemexpress.com

Gi-coupled receptors (P2Y₁₂, P2Y₁₃, and P2Y₁₄): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. medchemexpress.com The P2Y₁₁ receptor is unique in its ability to couple to both Gq and Gs proteins, thereby stimulating both the PLC and adenylyl cyclase pathways. researchgate.netnih.gov

Extracellular ATP Hydrolysis by Ecto-Nucleotidases and Adenosine Generation

Extracellular adenosine triphosphate (ATP) is a transient signaling molecule, and its effects are tightly regulated by a group of cell surface-located enzymes known as ecto-nucleotidases. researchgate.net These enzymes are responsible for the sequential hydrolysis of ATP, which not only terminates its signaling but also generates other biologically active molecules, most notably adenosine. nih.govnih.gov This enzymatic cascade is a critical component of purinergic signaling, influencing a wide range of physiological and pathological processes. nih.govsci-hub.se

The primary pathway for the extracellular breakdown of ATP involves a two-step enzymatic process. nih.gov Initially, ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases), such as CD39, hydrolyze ATP to adenosine diphosphate (B83284) (ADP) and then to adenosine monophosphate (AMP). nih.govmdpi.comfrontiersin.org Subsequently, ecto-5'-nucleotidase (CD73) catalyzes the hydrolysis of AMP to adenosine. nih.govmdpi.comoatext.com This sequential dephosphorylation is the main source of extracellular adenosine. nih.gov

There are several families of ecto-nucleotidases, each with distinct substrate specificities and roles in modulating purinergic signals. frontiersin.orgoatext.com

Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases): This family, which includes CD39, can hydrolyze nucleoside triphosphates and diphosphates. sci-hub.sefrontiersin.org

Ecto-nucleotide pyrophosphatase/phosphodiesterases (E-NPPs): These enzymes can also hydrolyze ATP to AMP. frontiersin.orgoatext.com

Ecto-5'-nucleotidase (CD73): This enzyme specifically hydrolyzes AMP to adenosine. frontiersin.orgoatext.com

Alkaline phosphatases: This group of enzymes can also participate in the hydrolysis of extracellular nucleotides. nih.gov

The generation of adenosine from extracellular ATP is a pivotal event, as adenosine itself is a potent signaling molecule that activates its own set of receptors (P1 receptors), often with effects that counteract those of ATP. sci-hub.sefrontiersin.org This conversion from a pro-inflammatory signal (ATP) to an anti-inflammatory one (adenosine) is a key regulatory mechanism in processes like inflammation and immune responses. nih.govfrontiersin.org The activity of these ecto-nucleotidases is therefore crucial for maintaining tissue homeostasis. sci-hub.se

Table 1: Key Ecto-Nucleotidases in ATP Hydrolysis

Enzyme Family Key Member(s) Primary Reaction Product(s)
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) CD39 ATP → ADP → AMP ADP, AMP
Ecto-5'-nucleotidase CD73 AMP → Adenosine Adenosine
Ecto-nucleotide pyrophosphatase/phosphodiesterases (E-NPPs) NPP1/CD203a ATP → AMP AMP

ATP-Mediated Signaling Cascades and Cellular Responses

Once released into the extracellular space, ATP initiates a variety of cellular responses by binding to and activating a specific family of plasma membrane receptors known as purinergic P2 receptors. mdpi.comfrontiersin.org The activation of these receptors triggers intracellular signaling cascades that mediate a wide array of physiological effects. physiology.orgresearchgate.net The specific response of a cell to extracellular ATP is determined by the subtypes of P2 receptors it expresses, the concentration of ATP, and the cellular context. nih.govmdpi.com

P2 receptors are broadly divided into two families:

P2X receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations, particularly Ca²⁺ and Na⁺. frontiersin.org The resulting depolarization and increase in intracellular calcium can directly trigger cellular responses. frontiersin.org

P2Y receptors: These are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades through the activation of various G proteins. mdpi.comphysiology.org

The signaling pathways activated by P2Y receptors are diverse and can involve multiple second messengers. khanacademy.org A common pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov IP₃ triggers the release of Ca²⁺ from intracellular stores, further increasing cytosolic calcium levels. nih.govnih.gov This elevation in intracellular Ca²⁺ is a central event in many ATP-mediated responses. nih.gov

Another significant second messenger in ATP signaling is cyclic adenosine monophosphate (cAMP). khanacademy.org The activation of certain P2Y receptors can lead to the stimulation of adenylyl cyclase, an enzyme that converts ATP to cAMP. khanacademy.org cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates target proteins to elicit specific cellular responses. khanacademy.org

These signaling cascades can lead to a multitude of cellular outcomes, including:

Gene expression changes: ATP can induce the transcription of various genes, including those related to stress and defense responses. nih.govoup.com

Production of other signaling molecules: The activation of ATP signaling can lead to the production and release of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov

Modulation of cellular processes: ATP signaling is involved in regulating cell proliferation, differentiation, migration, and apoptosis. physiology.orgresearchgate.net

In plants, a distinct signaling pathway exists where extracellular ATP is recognized by the purinergic receptor P2K1. oup.com This receptor's activation is crucial for mounting defense responses against pathogens. oup.com

Table 2: Overview of ATP-Mediated Signaling Pathways

Receptor Family Second Messenger(s) Key Downstream Effectors Example Cellular Responses
P2X Receptors Ca²⁺ Ion channels Neurotransmission, muscle contraction
P2Y Receptors Ca²⁺, IP₃, DAG, cAMP Phospholipase C, Protein Kinase A, Protein Kinase C Gene expression, hormone secretion, cell proliferation

ATP in Intercellular Communication Networks

Extracellular ATP is a fundamental signaling molecule that facilitates communication between cells in virtually all tissues and organs. nih.govwikipedia.orgnih.gov It functions as a primary messenger, orchestrating complex cellular networks by directly stimulating target cells or by triggering the release of other signaling molecules. nih.gov This form of communication, known as purinergic signaling, is vital for coordinating physiological processes and maintaining tissue homeostasis. arvojournals.orgresearchgate.net

ATP plays a significant role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems. frontiersin.orgnih.govresearchgate.netphysiology.org It is released from nerve terminals and can act as a cotransmitter alongside classical neurotransmitters like noradrenaline. nih.gov In this capacity, ATP can mediate rapid synaptic transmission through the activation of P2X receptors on postsynaptic neurons. frontiersin.org As a neuromodulator, it can influence the release of other neurotransmitters and modulate neuronal excitability, impacting processes such as learning, memory, and sleep-wake cycles. frontiersin.orgnih.govnih.gov

A critical aspect of ATP-mediated intercellular communication is its role in neuron-glia interactions . nih.gov Astrocytes, a type of glial cell, can release ATP, which then acts on neighboring neurons and other glial cells. nih.gov This communication is essential for modulating synaptic activity and propagating calcium waves across networks of astrocytes, a form of glial excitability. frontiersin.org

Extracellular ATP is a key mediator in the propagation of intercellular Ca²⁺ waves . nih.govnih.gov When a cell is mechanically stimulated, it can release ATP into the surrounding environment. arvojournals.org This ATP then activates P2Y receptors on adjacent cells, triggering the release of intracellular Ca²⁺ stores. nih.govarvojournals.org This process can be repeated in a regenerative manner, with the newly stimulated cells also releasing ATP, leading to the propagation of a wave of elevated Ca²⁺ across a population of cells. nih.gov This mechanism is crucial for coordinating responses in tissues such as epithelia and the vascular endothelium. arvojournals.org

Furthermore, ATP can induce the release of a wide variety of other intercellular messengers, including:

Hormones

Growth factors

Cytokines

Lipid mediators

Nitric oxide nih.gov

This ability to trigger secondary signaling cascades vastly expands the influence of ATP within intercellular communication networks, allowing for a highly integrated and multifaceted regulation of tissue function. nih.gov

Atp Dependent Molecular Processes in Cell Biology

ATP in Active Transport Mechanisms

Active transport is a fundamental process that allows cells to maintain specific concentrations of ions and molecules in various compartments, often against a steep concentration gradient. This process is energetically unfavorable and requires the input of energy, which is most commonly supplied by the hydrolysis of ATP. Specialized transmembrane proteins, known as pumps and transporters, directly couple the energy of ATP hydrolysis to the movement of substrates across biological membranes.

ATP-Binding Cassette (ABC) transporters represent one of the largest families of transmembrane proteins, found in all domains of life. wikipedia.org They are responsible for the transport of a vast array of substrates across cellular membranes, including ions, lipids, sugars, and drugs. wikipedia.org All ABC transporters share a common architecture, consisting of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). nih.govnih.gov The TMDs form the translocation pathway for the substrate and are embedded in the cell membrane, while the NBDs are located in the cytoplasm and are responsible for binding and hydrolyzing ATP. nih.gov

The function of ABC transporters is governed by the "alternating access" mechanism, where the transporter cycles between two principal conformations: an inward-facing state and an outward-facing state. wikipedia.org This conformational cycling is powered by the binding and hydrolysis of ATP at the NBDs. The "ATP-switch" model describes how the NBDs function as a molecular switch. wikipedia.org In the absence of ATP, the NBDs are separated, and the transporter is in an inward-facing conformation, with the substrate-binding site accessible from the cytoplasm. The binding of two ATP molecules promotes the dimerization of the NBDs, which in turn induces a large conformational change in the TMDs, causing them to switch to an outward-facing conformation. wikipedia.org This exposes the substrate-binding site to the extracellular space or the lumen of an organelle, allowing for the release of the substrate. Subsequent hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) leads to the dissociation of the NBD dimer, resetting the transporter back to its inward-facing conformation to begin a new cycle. wikipedia.org

Conformational State Nucleotide-Binding Domain (NBD) Status Substrate-Binding Site Accessibility Key Event
Inward-facingApo (nucleotide-free) or ADP-bound; NBDs are separated.CytoplasmicReady to bind substrate from the cytoplasm.
Inward-facing with SubstrateSubstrate binds to the TMDs.CytoplasmicInduces a conformational change that increases affinity for ATP.
Outward-facing OccludedTwo ATP molecules bind, promoting NBD dimerization.Occluded (inaccessible)The substrate is enclosed within the transporter.
Outward-facing OpenNBDs are fully dimerized.Extracellular/LuminalSubstrate is released outside the cell or into an organelle.
Post-hydrolysisATP is hydrolyzed to ADP + Pi, leading to NBD dimer dissociation.Inward-facingThe transporter resets to its initial state.

P-type ATPases are a family of ion pumps that are crucial for establishing and maintaining electrochemical gradients across the membranes of virtually all eukaryotic cells. wikipedia.org Prominent members of this family include the Na+/K+-ATPase, which is vital for nerve impulse transmission and maintaining cell volume, and the Ca2+-ATPase, which is essential for muscle contraction and cellular signaling. These pumps operate through a cyclical process of phosphorylation and dephosphorylation, coupled to conformational changes that alter their affinity for specific ions. wikipedia.org

The functional cycle of P-type ATPases is often described by the Post-Albers scheme, which involves two main conformational states, designated E1 and E2. wikipedia.org In the E1 state, the ion-binding sites are exposed to the cytoplasm and exhibit high affinity for the ions to be transported out of the cell (e.g., Na+ for the Na+/K+-ATPase or Ca2+ for the Ca2+-ATPase). mdpi.comuniversiteitleiden.nl The binding of these ions triggers the phosphorylation of a conserved aspartate residue in the pump, using ATP as the phosphate donor. This autophosphorylation event induces a major conformational change to the E2 state.

In the E2 conformation, the ion-binding sites are now exposed to the extracellular or luminal space and have a dramatically reduced affinity for the initially bound ions, leading to their release. universiteitleiden.nlnih.gov Concurrently, the E2 state has a high affinity for the ions to be transported into the cell (e.g., K+ for the Na+/K+-ATPase). nih.gov The binding of these counter-ions triggers the dephosphorylation of the pump, which in turn drives the conformational change back to the E1 state, releasing the counter-ions into the cytoplasm and completing the cycle. wikipedia.org This intricate coupling of ATP hydrolysis and conformational changes ensures the unidirectional transport of ions against their concentration gradients.

Pump Conformational State Ion-Binding Site Orientation Affinity for Cytoplasmic Ions Affinity for Extracellular/Luminal Ions Phosphorylation Status
Na+/K+-ATPase E1CytoplasmicHigh for Na+Low for K+Dephosphorylated
E1-POccluded (Na+ bound)High for Na+Low for K+Phosphorylated
E2-PExtracellularLow for Na+High for K+Phosphorylated
E2Cytoplasmic (K+ released)Low for Na+Low for K+Dephosphorylated
Ca2+-ATPase E1CytoplasmicHigh for Ca2+Low for H+Dephosphorylated
E1-POccluded (Ca2+ bound)High for Ca2+Low for H+Phosphorylated
E2-PLuminalLow for Ca2+High for H+Phosphorylated
E2Cytoplasmic (H+ released)Low for Ca2+Low for H+Dephosphorylated

ATP in Protein Folding, Remodeling, and Degradation

Maintaining a healthy proteome, or proteostasis, is a fundamental challenge for all cells. This involves the correct folding of newly synthesized proteins, the refolding of misfolded proteins, and the timely degradation of damaged or unnecessary proteins. A vast network of molecular chaperones and proteases, many of which are ATP-dependent, carries out these essential quality control functions.

Molecular chaperones are proteins that assist in the folding or unfolding of other proteins. The Hsp70 and Hsp90 chaperone systems are central to cellular proteostasis and rely on ATP-driven conformational cycles to function.

The Hsp70 system recognizes and binds to exposed hydrophobic patches on unfolded or misfolded proteins, preventing their aggregation. wikipedia.org The Hsp70 chaperone has two main domains: a nucleotide-binding domain (NBD) and a substrate-binding domain (SBD). wikipedia.org In the ATP-bound state, the SBD is in an open conformation, allowing for the rapid binding and release of substrate proteins. pnas.org The binding of a substrate, along with the action of a J-domain co-chaperone (like Hsp40), stimulates the ATPase activity of Hsp70. wikipedia.org ATP hydrolysis to ADP induces a conformational change that closes the SBD, tightly locking onto the substrate. wikipedia.org This interaction can help to unfold misfolded structures. The release of the substrate is triggered by the exchange of ADP for ATP, a process facilitated by nucleotide exchange factors (NEFs), which returns Hsp70 to its low-affinity, open state. pnas.org

Hsp90 is another abundant and highly conserved chaperone that is typically involved in the late stages of folding and the activation of a specific set of "client" proteins, including many signaling kinases and transcription factors. Like Hsp70, Hsp90's function is coupled to an ATP-hydrolysis cycle that involves large conformational changes. Hsp90 exists as a dimer, and the binding of ATP to its N-terminal domains leads to a "closed" conformation, which is thought to be the active state for client remodeling. ATP hydrolysis and the release of ADP and Pi return the chaperone to an "open" conformation, releasing the mature client protein.

Chaperone State Conformation Substrate Affinity Key Regulatory Event
Hsp70 ATP-boundOpen SBDLowRapid substrate binding and release.
ADP-boundClosed SBDHighStable substrate binding, facilitating folding.
Hsp90 Apo/ADP-boundOpen "V" shapeLowReady to accept client proteins.
ATP-boundClosed, compact stateHighActive state for client protein maturation.

The removal of misfolded, damaged, or regulatory proteins is crucial for cellular health and is primarily carried out by large, multi-subunit protease complexes. Many of these proteases, including the 26S proteasome in eukaryotes and various bacterial proteases like ClpXP and FtsH, belong to the AAA+ (ATPases Associated with diverse cellular Activities) family. nih.govpnas.org These molecular machines utilize the energy of ATP hydrolysis to recognize, unfold, and translocate protein substrates into a sequestered proteolytic chamber for degradation. nih.govfrontiersin.org

A key feature of these proteases is a ring-shaped complex of AAA+ ATPase subunits that sits atop the proteolytic core. nih.gov This ATPase ring is responsible for substrate recognition, often through specific degradation tags (like the polyubiquitin chain for the proteasome). wvu.edu Once a substrate is engaged, the ATPase subunits use a cycle of ATP binding and hydrolysis to generate mechanical force. frontiersin.org Loops lining the central pore of the ATPase ring grip the substrate and, through coordinated, sequential conformational changes driven by ATP hydrolysis, pull on the polypeptide chain. frontiersin.org This process unfolds the substrate protein and translocates it through the narrow channel into the proteolytic chamber, where it is degraded into small peptides. The unfolding step is often the rate-limiting and most energy-intensive part of the process, requiring the hydrolysis of numerous ATP molecules. wvu.edunih.gov

Process Step Role of ATP Mechanism
Substrate Recognition & Binding ATP bindingATP binding to the AAA+ ATPase subunits is often required for high-affinity substrate engagement.
Protein Unfolding ATP hydrolysisThe energy from ATP hydrolysis powers conformational changes in the ATPase ring, generating a pulling force that denatures the substrate.
Translocation ATP hydrolysisThe sequential hydrolysis of ATP drives the processive movement of the unfolded polypeptide chain into the proteolytic chamber.
Gating of Proteolytic Chamber ATP bindingIn some proteasomes, ATP binding to the AAA+ ring induces a conformational change that opens the gate to the proteolytic core.

In recent years, it has become clear that many cellular processes are organized within membraneless organelles, such as stress granules and P-bodies, which form through a process called liquid-liquid phase separation (LLPS). LLPS is the demixing of proteins and RNA into dense, liquid-like droplets within the cytoplasm or nucleoplasm. The formation and dissolution of these biomolecular condensates are tightly regulated.

ATP has been identified as a key regulator of LLPS. Interestingly, ATP can have a dual effect on the phase separation of certain proteins. At low, sub-millimolar concentrations, ATP can promote the LLPS of some intrinsically disordered proteins (IDPs) by acting as a multivalent bridge, neutralizing charges and facilitating intermolecular interactions. researchgate.netnih.govosti.gov

Conversely, at high physiological concentrations (typically in the millimolar range), ATP has been shown to act as a biological hydrotrope, a molecule that can solubilize hydrophobic substances. nih.gov In this capacity, ATP can prevent the aggregation of proteins and dissolve pre-formed protein condensates. researchgate.netosti.govnih.gov This hydrotropic function is independent of ATP hydrolysis. This concentration-dependent role of ATP suggests that fluctuations in cellular energy levels can directly impact the assembly and disassembly of membraneless organelles, providing a direct link between the cell's metabolic state and the organization of its cytoplasm.

ATP Concentration Effect on LLPS Proposed Mechanism
Low (sub-millimolar)Promotes LLPSActs as a multivalent linker, bridging protein molecules and neutralizing repulsive charges.
High (millimolar)Inhibits LLPS / Dissolves condensatesActs as a hydrotrope, increasing the solubility of proteins and preventing aggregation.

ATP in Nucleic Acid Metabolism and Chromatin Dynamics

Adenosine (B11128) triphosphate (ATP) is a critical energetic and regulatory molecule in the complex processes of nucleic acid metabolism and the dynamic structuring of chromatin. The energy released from ATP hydrolysis is harnessed by a variety of enzymes to modify the structure of DNA and RNA, facilitate their synthesis and repair, and alter the accessibility of the genome. These ATP-dependent activities are fundamental to the maintenance of genomic integrity and the regulation of gene expression.

ATP-Dependent DNA and RNA Helicases: Unwinding Mechanisms

Helicases are essential motor proteins that utilize the chemical energy from ATP hydrolysis to unwind and remodel nucleic acid structures. nih.gov These enzymes play a pivotal role in nearly all aspects of DNA and RNA metabolism by separating the strands of double-stranded nucleic acids. researchgate.netebi.ac.uk This unwinding is a prerequisite for a multitude of cellular processes, including DNA replication, transcription, and repair. ebi.ac.uk

The general mechanism of helicase action involves the coupling of ATP binding and hydrolysis to conformational changes that result in translocation along a nucleic acid strand. nih.gov As the helicase moves, it acts as a molecular wedge, disrupting the hydrogen bonds between complementary base pairs and separating the duplex into single strands. ebi.ac.uk Helicases are classified into several superfamilies (SF1-SF6) based on conserved sequence motifs, with most RNA-remodeling enzymes belonging to superfamily 2 (SF2). nih.govresearchgate.net

Two primary mechanisms for duplex unwinding by helicases have been described:

Nonprocessive Local Unwinding: Characteristic of the DEAD-box family of RNA helicases, this mechanism involves the local separation of short duplexes. These enzymes bind directly to the duplex region and pry the strands apart in an ATP-dependent manner without translocating over long distances. nih.govnih.govannualreviews.org

Processive Translocation-Based Unwinding: Many helicases, including members of the DExH group, operate by translocating along a single strand of the nucleic acid. nih.govannualreviews.org This movement, powered by cycles of ATP hydrolysis, actively displaces the complementary strand or associated proteins. nih.govnih.gov

The energy from ATP hydrolysis is thus converted into mechanical work, enabling these enzymes to perform functions ranging from separating DNA strands at the replication fork to remodeling RNA-protein complexes. researchgate.net

ATP in DNA Replication and Repair Processes

The integrity and faithful propagation of the genome rely on the precise processes of DNA replication and repair, both of which are heavily dependent on ATP. ATP provides the necessary energy for the enzymatic machinery that copies and maintains the genetic material. creative-proteomics.com

DNA Replication: The initiation of DNA replication requires the unwinding of the DNA double helix to create a replication bubble, a process driven by ATP-dependent helicases. creative-proteomics.com These enzymes consume ATP to break the hydrogen bonds holding the two strands together, making the template strands accessible to DNA polymerases. ebi.ac.ukcreative-proteomics.com Beyond strand separation, ATP is a precursor for deoxyadenosine triphosphate (dATP), one of the four deoxyribonucleoside triphosphates (dNTPs) that are the building blocks for the new DNA strand. wikipedia.org The polymerization reaction itself, catalyzed by DNA polymerase, utilizes the energy stored in the phosphate bonds of these dNTPs. reddit.com Furthermore, enzymes like DNA ligase use ATP to seal the nicks in the phosphodiester backbone of the lagging strand, completing the replication process. reddit.com

DNA Repair: Cells have evolved multiple ATP-dependent pathways to repair DNA damage. For instance, in Nucleotide Excision Repair (NER), which removes bulky lesions, ATP-powered helicases unwind the DNA surrounding the damaged site. creative-proteomics.com In Base Excision Repair (BER), DNA ligase I requires ATP to form the final phosphodiester bond to seal the repaired nick. creative-proteomics.com Studies have shown that reparative DNA synthesis is significantly stimulated by ATP. nih.gov The energy from ATP is therefore crucial for identifying, excising, and replacing damaged sections of DNA, thereby maintaining genomic stability.

ProcessRole of ATPKey Enzymes Involved
DNA Replication Powers helicases to unwind DNA; Precursor for dATP; Powers DNA ligaseDNA Helicase, DNA Polymerase, DNA Ligase
DNA Repair (NER) Powers helicases to unwind DNA around the damage siteDNA Helicase, Nucleases
DNA Repair (BER) Powers DNA ligase to seal the repaired DNA strandDNA Ligase I

ATP-Dependent Chromatin Remodeling Complexes

In eukaryotic cells, DNA is packaged into a highly condensed structure called chromatin. The fundamental unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of histone proteins. nih.gov For processes like transcription, replication, and repair to occur, the DNA must be made accessible. This is achieved by ATP-dependent chromatin remodeling complexes, which use the energy from ATP hydrolysis to alter chromatin structure. nih.govwikipedia.org

These multi-protein machines can mobilize, eject, or restructure nucleosomes, thereby regulating access to the underlying DNA. nih.govbosterbio.com They are categorized into four main families based on their core ATPase subunit: SWI/SNF, ISWI, CHD, and INO80. nih.govoup.com

SWI/SNF Family: These complexes are known to reposition or eject nucleosomes, often creating nucleosome-depleted regions to facilitate transcription initiation. nih.govnih.gov

ISWI Family: ISWI remodelers are typically involved in establishing and maintaining the regular spacing of nucleosomes across the genome. nih.gov

CHD Family: CHD complexes can reposition nucleosomes and are involved in both transcriptional activation and repression. nih.govbosterbio.com

INO80/SWR Family: This family can exchange canonical histones with histone variants, such as replacing H2A/H2B dimers with H2A.Z/H2B dimers, which plays a role in transcription and genome stability. nih.gov

The ATPase domain of these complexes is central to their function, enabling them to translocate along DNA and disrupt the stable DNA-histone interactions within the nucleosome. nih.gov By dynamically modifying chromatin architecture, these ATP-dependent remodelers play a crucial role in gene regulation and other essential DNA-related processes. wikipedia.org

ATP in Cytoskeletal Dynamics and Cell Motility

The cytoskeleton, a dynamic network of protein filaments, provides structural support to cells, facilitates intracellular transport, and enables cell motility. The constant remodeling and movement associated with the cytoskeleton are energy-intensive processes driven by ATP hydrolysis. Two key components of the cytoskeleton, actin filaments and myosin motor proteins, are prime examples of how ATP is converted into mechanical force and structural change.

Actin Polymerization and Dynamics: ATP Hydrolysis and Filament Stability

Actin filaments (F-actin) are polymers of globular actin (G-actin) monomers. The assembly and disassembly of these filaments are fundamental to cellular processes like cell migration, division, and morphogenesis. This dynamic turnover is tightly regulated by ATP. youtube.com

G-actin monomers bind ATP, and this ATP-bound form is preferentially added to the fast-growing "barbed" or plus-end of an existing filament. nih.govnih.gov Following incorporation into the filament, the ATP is hydrolyzed to ADP and inorganic phosphate (Pi). acs.org The subsequent release of Pi weakens the interactions between actin subunits within the filament. nih.govprinceton.edu This destabilization promotes the disassembly of the filament, primarily from the "pointed" or minus-end, where ADP-actin subunits dissociate. nih.gov

This continuous cycle of ATP-G-actin addition at the plus-end and ADP-G-actin dissociation at the minus-end is known as "treadmilling." It is a steady-state process that consumes ATP and allows for the rapid remodeling of the actin cytoskeleton. nih.gov The rate of ATP hydrolysis is significantly faster in filamentous F-actin compared to monomeric G-actin, ensuring that hydrolysis occurs primarily after polymerization. nih.govacs.org This ATP-driven cycle is a major consumer of cellular energy and is crucial for maintaining the dynamic instability of actin filaments, which is essential for their diverse cellular functions. nih.gov

Actin StateNucleotide BoundPolymerization/Depolymerization
G-actinATPFavors polymerization at the plus-end
F-actin (newly polymerized)ATPStable
F-actin (aged)ADP + Pi → ADPWeakened subunit interactions, favors depolymerization
G-actin (dissociated)ADPExchanged for ATP to re-enter the cycle

Myosin Motor Proteins: ATP-Driven Contraction and Force Generation

Myosin motor proteins are a large family of enzymes that convert the chemical energy of ATP hydrolysis into mechanical force. physiology.org They move along actin filaments to power a wide range of cellular movements, including muscle contraction, vesicle transport, and cytokinesis. nih.govnih.gov

The force-generating cycle of myosin, often called the cross-bridge cycle, is a tightly regulated sequence of events driven by ATP binding and hydrolysis. physiology.org The cycle can be summarized as follows:

ATP Binding: In its initial state, the myosin head is attached to an actin filament. The binding of an ATP molecule to the myosin head causes a conformational change that reduces its affinity for actin, leading to its detachment. nih.govacs.org

ATP Hydrolysis: The detached myosin head hydrolyzes ATP to ADP and inorganic phosphate (Pi), which remain bound to the active site. This hydrolysis reaction "cocks" the myosin head, moving it into a high-energy conformation. physiology.org

Actin Rebinding: The energized myosin head rebinds to a new site on the actin filament. physiology.org

Power Stroke: The binding to actin triggers the release of Pi, which in turn initiates the "power stroke." During the power stroke, the myosin head undergoes a conformational change, pulling the actin filament relative to the myosin. This movement generates force and motion. physiology.orgnih.gov

ADP Release: Following the power stroke, ADP is released from the myosin head, leaving it tightly bound to the actin filament in a "rigor" state until a new ATP molecule binds to start the cycle again. physiology.org

This cyclical interaction, fueled by ATP, allows myosin to "walk" along actin filaments, generating the force necessary for muscle contraction and other forms of cell motility. nih.govphysiology.org

Kinesin and Dynein Motor Proteins: Microtubule-Based Transport and Motility

Kinesins and dyneins are two superfamilies of motor proteins that play crucial roles in intracellular transport by moving along microtubule tracks. nih.gov These molecular motors convert the chemical energy stored in Adenosine trisphosphate (ATP) into mechanical work to transport various cellular cargoes, such as organelles, vesicles, and protein complexes. nih.gov While both utilize microtubules as their substrate, they exhibit distinct directional preferences and mechanochemical cycles.

Most kinesins move towards the plus-end of microtubules, which is typically oriented towards the cell periphery, a process known as anterograde transport. pnas.orgdifferencebetween.com In contrast, dyneins transport cargo towards the minus-end of microtubules, usually located at the cell's center near the nucleus, in a process called retrograde transport. pnas.orgdifferencebetween.com This bidirectional transport system is essential for maintaining cellular organization, function, and is particularly critical in the elongated axons of nerve cells. nih.gov

The movement of both kinesin and dynein is a tightly regulated process driven by the hydrolysis of ATP. slideshare.net The energy released from ATP hydrolysis induces conformational changes within the motor proteins, enabling them to "walk" along the microtubule in a stepwise fashion. nih.gov The coordination of the ATP hydrolysis cycle with the binding and unbinding of the motor domains to the microtubule is fundamental to their processive movement, allowing them to cover significant distances without detaching from their track. nih.gov

The Mechanochemical Cycle of Kinesin

The conventional kinesin, Kinesin-1, is a dimeric protein with two identical motor domains, often referred to as "heads," connected by a flexible "neck linker" to a coiled-coil stalk that attaches to cargo. The movement of kinesin along a microtubule is a processive, hand-over-hand mechanism, with each 8-nanometer step corresponding to the hydrolysis of a single ATP molecule. nih.govbohrium.com The mechanochemical cycles of the two motor domains are coordinated and operate out of phase, ensuring that at least one head is bound to the microtubule at all times, preventing the motor from detaching. nih.gov

The cycle can be summarized in the following steps:

ATP Binding: When one of the kinesin heads, the leading head, is bound to a tubulin subunit of the microtubule, it is in a nucleotide-free state. The binding of an ATP molecule to this head induces a conformational change in the neck linker, causing it to "zipper" onto the motor domain. researchgate.net

Power Stroke: This zippering motion swings the other head, the trailing head, forward by approximately 16 nanometers, bringing it into proximity with the next binding site on the microtubule, 8 nanometers ahead of the leading head. researchgate.net

Binding of the New Leading Head and ADP Release: The now forward-positioned head binds to the microtubule. This binding event triggers the release of the Adenosine diphosphate (B83284) (ADP) molecule from this head. researchgate.net

ATP Hydrolysis in the Trailing Head: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) occurs in the now trailing head. researchgate.net

Pi Release and Detachment of the Trailing Head: The release of the inorganic phosphate weakens the binding of the trailing head to the microtubule, causing it to detach. researchgate.net This head is now in an ADP-bound state and is ready to be swung forward in the next cycle.

This coordinated cycle of ATP binding, hydrolysis, and product release ensures the unidirectional and processive movement of kinesin along the microtubule.

The Mechanochemical Cycle of Dynein

Dynein is a significantly larger and more complex motor protein than kinesin. nih.gov Cytoplasmic dynein is also a two-headed motor, but its motor domains are part of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins. nih.gov The dynein heavy chain contains a ring of six AAA domains, with the primary site of ATP hydrolysis for motility occurring at the first AAA domain (AAA1). nih.gov The microtubule-binding domain (MTBD) of dynein is located at the tip of a long coiled-coil stalk, which is connected to the AAA+ ring. nih.gov

The mechanochemical cycle of dynein is less understood than that of kinesin, but a general model has been established:

ATP Binding and Detachment: The cycle begins with the dynein motor domain bound to the microtubule. The binding of ATP to the AAA1 domain causes a conformational change that leads to the detachment of the MTBD from the microtubule. youtube.com

Power Stroke (Repositioning of the Stalk): Following detachment, the "linker" domain, which connects to the tail of the dynein molecule, undergoes a conformational change, swinging it to a "pre-power stroke" position. This repositions the stalk and the attached MTBD towards the minus-end of the microtubule. researchgate.net

Rebinding to the Microtubule: The MTBD then rebinds to a new site on the microtubule. youtube.com

ATP Hydrolysis and Pi Release: ATP is hydrolyzed to ADP and Pi. The release of the inorganic phosphate is thought to trigger the "power stroke." youtube.com

Power Stroke and ADP Release: The power stroke involves the return of the linker to its "post-power stroke" conformation, which pulls the cargo along the microtubule. researchgate.net Following the power stroke, ADP is released, and the motor domain is ready for another cycle. youtube.com

Unlike the consistent 8-nanometer steps of kinesin, the step size of dynein can be more variable, with reported step sizes ranging from 8 to 32 nanometers. aps.org

Comparative Analysis of Kinesin and Dynein

While both kinesin and dynein are ATP-dependent microtubule motors, they have evolved distinct mechanisms to achieve directional transport. The smaller and simpler kinesin motor utilizes a direct and tightly coupled hand-over-hand mechanism. In contrast, the larger and more complex dynein motor employs a more intricate system involving long-range conformational changes transmitted from its AAA+ ring to its distant microtubule-binding domain.

FeatureKinesinDynein
Direction of Movement Primarily towards the plus-end (anterograde)Towards the minus-end (retrograde)
Motor Domain Family Kinesin superfamilyAAA+ (ATPases Associated with diverse cellular Activities)
ATP Hydrolysis per Step 1 ATP per 8 nm step1 ATP per step
Step Size 8 nmVariable (8-32 nm)
Stall Force ~7 pNVariable, can be lower than kinesin
Velocity ~600 nm/s (at 1 mM ATP)Can be faster than kinesin

The data in this table is compiled from multiple research findings and may vary depending on the specific motor protein and experimental conditions. nih.govbohrium.comaps.org

The opposing directionality of kinesin and dynein motors allows for the bidirectional transport of cargoes along the same microtubule tracks. The regulation of the activity of these motors is crucial for controlling the net direction of transport and ensuring that cargoes are delivered to their correct destinations within the cell. This regulation can be achieved through various mechanisms, including the binding of regulatory proteins and the differential effects of ATP concentration on motor activity. biologists.com

Advanced Research Methodologies for Studying Atp Dynamics and Function

Genetically Encoded Fluorescent ATP Biosensors

Genetically encoded fluorescent biosensors are powerful tools for the real-time imaging of ATP levels in living cells. nih.gov These protein-based sensors can be introduced into specific cells and targeted to subcellular compartments, offering high spatiotemporal resolution of ATP dynamics. mdpi.com They are engineered by fusing an ATP-binding protein domain to one or more fluorescent proteins. The binding of ATP induces a conformational change in the sensor, which in turn modulates the fluorescence properties, allowing for the visualization of ATP concentration changes. nih.gov

Förster Resonance Energy Transfer (FRET) is a mechanism exploited in many ATP biosensors, where energy is transferred between two light-sensitive molecules (fluorophores). encyclopedia.pub This energy transfer is highly dependent on the distance between the donor and acceptor fluorophores, making it an effective reporter of conformational changes induced by ATP binding. encyclopedia.pub

ATeam (Adenosine 5'-Triphosphate indicator based on ε subunit for Analytical Measurements) : ATeam biosensors are widely used FRET-based indicators for ATP. nih.govnih.gov They consist of the ε subunit of the bacterial F0F1-ATP synthase sandwiched between a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) variant like Venus. nih.govbmglabtech.com The binding of ATP to the ε subunit causes a conformational change that alters the distance and/or orientation between CFP and YFP, leading to a change in the FRET efficiency. encyclopedia.pubbmglabtech.com This results in a measurable change in the ratio of YFP to CFP emission, which correlates with the ATP concentration. bmglabtech.com ATeam sensors have been developed with a range of ATP affinities, making them suitable for measuring ATP in different cellular compartments, including the cytosol, mitochondria, and nucleus. nih.govgenscript.com

iATPSnFR : The iATPSnFR series are single-wavelength fluorescent sensors, not strictly FRET-based, but are often discussed alongside them. They are engineered by inserting a circularly permuted green fluorescent protein (GFP) into the bacterial F0F1-ATPase ε subunit. repec.orgbiorxiv.orgjanelia.org ATP binding induces a conformational change that alters the chromophore environment of the GFP, leading to an increase in fluorescence intensity. nih.gov These sensors are advantageous for their large dynamic range and compatibility with standard light microscopy. repec.orgbiorxiv.org They have been successfully used to image both cytosolic and extracellular ATP dynamics. repec.orgjanelia.org

MaLion (Mitochondrial ATP level indicator) : MaLion sensors are part of a family of intensiometric biosensors designed to have a low sensitivity to pH, which is a significant advantage for studying ATP in various cellular compartments. nih.gov While the initial request lists it as FRET-based, some variants are single-fluorophore based. Red-shifted versions, like MaLionR, have been developed to allow for multiplexed imaging with other biosensors. researchgate.net

QUEEN (Quantitative Evaluator of cellular ENergy) : The QUEEN biosensor is a ratiometric fluorescent ATP indicator composed of a single, circularly permutated enhanced GFP inserted between two α-helices of the ε subunit from a bacterial ATPase. nih.govencyclopedia.pub It has been effectively used to determine ATP levels in bacteria and yeast. encyclopedia.pub

These sensors have been applied to study a wide range of biological processes, including metabolic shifts during hypoxia, energy dynamics in neurons, and ATP fluctuations during cell division. bmglabtech.comnih.gov

Table 1: Comparison of FRET-Based and Related Genetically Encoded ATP Biosensors

Sensor NamePrincipleFluorophoresMeasurementKey ApplicationsCitations
ATeam FRETmseCFP (donor), cp173-mVenus (acceptor)Ratiometric (Venus/CFP emission)Visualization of ATP in cytosol and mitochondrial matrix of living mammalian cells. nih.govencyclopedia.pub nih.govnih.govbmglabtech.com
iATPSnFR Single-wavelength intensityCircularly permuted superfolder GFPIntensiometricImaging cytosolic and cell surface ATP; high dynamic range. repec.orgbiorxiv.orgjanelia.org repec.orgbiorxiv.orgnih.gov
MaLion IntensiometricVaries (e.g., red fluorescent protein for MaLionR)IntensiometricLow pH sensitivity; multiplexed imaging. researchgate.net nih.govresearchgate.net
QUEEN RatiometricCircularly permutated enhanced GFPRatiometric (excitation)Quantitative evaluation of ATP levels in bacteria and yeast. encyclopedia.pub nih.govencyclopedia.pub

Bioluminescence-based methods offer a highly sensitive and specific alternative for ATP detection. nih.gov These systems are centered on the enzyme luciferase, most commonly derived from the firefly Photinus pyralis. nih.gov The underlying principle is the luciferase-catalyzed oxidation of the substrate D-luciferin in the presence of ATP, magnesium ions, and molecular oxygen, which results in the emission of light. springernature.comresearchgate.netunife.it The quantity of light produced is directly proportional to the amount of ATP present when other substrates are in excess, making it a reliable reporter of ATP concentration. unife.itmdpi.com

A key advantage of luciferase-based systems is their high signal-to-noise ratio, as there is no need for external light excitation, thus eliminating issues of autofluorescence. springernature.com Recombinantly expressed luciferase can be targeted to specific cellular compartments by adding specific targeting sequences. researchgate.net This strategy has been used to create luciferase chimeras that localize to the mitochondrial matrix or the outer surface of the plasma membrane, enabling the measurement of ATP concentrations in these specific subcellular locations. springernature.comunife.it These probes have been instrumental in monitoring ATP in the cytosol, mitochondrial matrix, and the pericellular space in living cells and even in whole animals. springernature.com

The utility of genetically encoded ATP biosensors is greatly enhanced by engineering them for improved performance and targeting to specific subcellular locations. mdpi.com The design process often involves modifying the ATP-binding domain to alter its affinity for ATP, allowing for the creation of sensors optimized for the millimolar concentrations found in the mitochondrial matrix versus the micromolar levels in the extracellular space. sciety.org

Sensor engineering focuses on several key aspects:

Dynamic Range and Signal-to-Noise Ratio : Researchers have developed sensors with an enhanced dynamic range to detect both subtle and large fluctuations in ATP levels. For example, the recently developed iATPSnFR2 offers a significantly improved dynamic range for monitoring intracellular ATP. nih.gov

Specificity : Sensors must be highly specific for ATP over other nucleotides like ADP and AMP. Most modern sensors, such as iATPSnFR, show little to no response to these related molecules at physiological concentrations. biorxiv.org

Subcellular Targeting : To study the compartmentalization of ATP metabolism, sensors are fused with specific targeting signal sequences. For instance, fusing a sensor with a COX8 leader sequence targets it to the mitochondrial matrix, enabling the specific monitoring of mitochondrial ATP production. nih.gov Similarly, targeting sequences can direct sensors to the nucleus, endoplasmic reticulum, or the plasma membrane. mdpi.comspringernature.com

Multiplexed Imaging : The development of sensors with different spectral properties (e.g., red-shifted sensors like MaLionR) allows for the simultaneous imaging of ATP along with other key metabolites or signaling molecules, such as calcium or lactate, providing a more comprehensive view of cellular physiology. researchgate.netsciety.org

These engineering efforts continue to expand the toolbox available for interrogating the complex spatiotemporal regulation of ATP in living cells. sciety.org

Structural Biology Techniques for ATP-Binding Proteins

Understanding the function of ATP-dependent proteins requires detailed knowledge of their three-dimensional structure and how they interact with ATP. Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy, provide atomic-level insights into these mechanisms.

X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of proteins and their complexes with ligands like ATP. nih.gov The method involves crystallizing the protein of interest in complex with ATP or a non-hydrolyzable ATP analog, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which an atomic model can be built. researchgate.net

This technique has been invaluable in revealing the precise architecture of ATP-binding sites in a vast array of proteins, including kinases, ATPases, and transporters. researchgate.netnih.gov Crystal structures of ATP-protein complexes show the specific amino acid residues that interact with the adenine (B156593), ribose, and phosphate (B84403) groups of ATP, and how the protein stabilizes the nucleotide. researchgate.net By solving structures of a protein in its ATP-free (apo) state, ATP-bound state, and post-hydrolysis (ADP-bound) state, researchers can deduce the conformational changes that drive the protein's functional cycle. nih.gov For example, the crystal structure of the F1-ATPase, a component of ATP synthase, provided fundamental insights into its rotary catalytic mechanism. pnas.org

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large, complex, and dynamic molecular machines that are often difficult to crystallize. researchgate.net In cryo-EM, purified protein complexes are rapidly frozen in a thin layer of vitreous ice, preserving them in their near-native state. nih.gov Thousands of images of individual particles are then taken with an electron microscope and computationally averaged to reconstruct a high-resolution 3D model. researchgate.net

Cryo-EM is particularly well-suited for studying large ATP-dependent machines like the 26S proteasome, ribosomes, and ATP synthase. researchgate.netnih.gov A key advantage of cryo-EM is its ability to capture multiple conformational states of a machine from a single sample. nih.gov By adding ATP or its analogs, researchers can trap these machines in different stages of their functional cycle. For instance, cryo-EM studies of the human proteasome engaged with a substrate have visualized a continuum of dynamic states, revealing how sequential ATP hydrolysis events drive the translocation and degradation of proteins. nih.gov Similarly, cryo-EM has provided high-resolution structures of mitochondrial ATP synthase in several different rotary states, advancing our understanding of the molecular mechanism of ATP synthesis. researchgate.net This ability to visualize the dynamic interplay between ATP binding, hydrolysis, and conformational change makes cryo-EM an indispensable tool in modern structural biology. biorxiv.org

Biophysical and Single-Molecule Approaches

Single-molecule techniques have revolutionized the study of ATP-dependent processes by allowing researchers to observe and manipulate individual molecules, revealing details that are often obscured in ensemble measurements. acs.org

Single-Molecule Fluorescence Spectroscopy enables the direct visualization of individual biomolecules and their reactions. By attaching fluorescent dyes to ATP or the enzymes that use it, researchers can watch single catalytic events in real time. For example, this method has been used to image individual fluorescently labeled myosin molecules and detect single ATP turnover reactions. nih.gov This provides precise information on the timing and mechanism of how ATP hydrolysis is coupled to the mechanical work performed by molecular motors. nih.gov This approach bypasses the need for large quantities of molecules required by older assay methods, offering a much higher sensitivity. nih.gov

Single-Molecule Force Spectroscopy measures the mechanical properties and forces involved in molecular interactions. wikipedia.org Techniques like atomic force microscopy (AFM) and optical tweezers are used to apply a stretching or torsional force to a single molecule and measure its response. rsc.org This has been instrumental in understanding the mechanochemistry of enzymes that use ATP to generate force and motion, such as myosin, kinesin, and F1-ATPase. acs.orgwikipedia.org By pulling on these proteins, scientists can investigate their mechanical stability, identify folding intermediates, and determine how ATP binding and hydrolysis influence their conformational changes and force-generating steps. rsc.org

Optical Tweezers use a highly focused laser beam to trap and manipulate microscopic objects, such as polystyrene or silica (B1680970) beads, with piconewton (pN) forces. nih.govresearchgate.net In a typical assay, a single ATP-driven motor protein is attached to a surface, and it interacts with a filament (like actin for myosin or a microtubule for kinesin) that is attached to a trapped bead. As the motor protein moves, it displaces the bead from the center of the optical trap. This displacement is measured with sub-nanometer precision, allowing for the calculation of the forces generated and the step sizes taken by the motor with each ATP hydrolysis cycle. nih.gov Optical tweezers offer extremely high resolution in both force and displacement, making them ideal for studying the detailed mechanics of molecular motors. researchgate.net

Atomic Force Microscopy (AFM) utilizes a sharp tip attached to a flexible cantilever to scan the surface of a sample and generate a high-resolution topographical image. acs.org In its force spectroscopy mode, the AFM tip can be used to grab and pull on a single molecule. rsc.org This technique has been used to study the ATP-driven rotation of the F1-ATPase motor. By attaching the motor to a surface and observing the movement of a filament attached to its rotating subunit, AFM can directly visualize the rotary motion powered by ATP hydrolysis. acs.org High-speed AFM can even "film" these biomolecular processes as they happen. acs.org AFM is particularly powerful for applying high forces and for combining high-resolution imaging with mechanical manipulation. researchgate.netacs.org

Table 2: Comparison of Single-Molecule Force Spectroscopy Techniques This table summarizes and compares the key operational parameters of Optical Tweezers and Atomic Force Microscopy.

FeatureOptical TweezersAtomic Force Microscopy (AFM)
Principle Trapping of dielectric particles by a focused laser beam. ippt.gov.plMechanical probing of a surface with a sharp tip on a cantilever. acs.org
Force Range 0.1 - 100 pN researchgate.net10 pN - 10,000 pN researchgate.net
Spatial Resolution 0.1 - 2 nm researchgate.net0.5 - 1 nm researchgate.net
Temporal Resolution ~0.1 ms (B15284909) researchgate.net~1 ms researchgate.net
Primary Applications Measuring force and displacement of motor proteins, studying DNA-protein interactions. nih.govHigh-resolution imaging, protein unfolding, measuring intermolecular forces. rsc.orgacs.org
Key Advantage High-precision measurement of very small forces and displacements. researchgate.netAbility to apply a wide range of forces and combine with imaging. researchgate.net

Computational Modeling and Simulation

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide a high-resolution "computational microscope" to investigate the intricate details of ATP binding to proteins and the chemical steps of its hydrolysis. nih.gov

By simulating the interactions between ATP and an enzyme's active site, researchers can identify the key amino acid residues involved in binding and catalysis. hawaii.edu These simulations can reveal the precise sequence of conformational changes that position the ATP molecule, a water molecule, and catalytic residues for the hydrolysis reaction. acs.org

Due to the complexity of the chemical bond-breaking and bond-forming events during hydrolysis, a hybrid approach called Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. hawaii.edu In QM/MM simulations, the core reaction site (ATP's phosphate groups, the attacking water molecule, and key amino acid side chains) is treated with computationally intensive quantum mechanics, while the rest of the protein and solvent are modeled using more efficient classical mechanics. hawaii.eduacs.org This allows for an accurate description of the electronic rearrangements during the reaction.

These simulations can calculate the free energy landscape of the hydrolysis reaction, revealing the energy barriers (activation energy) that determine the reaction rate. acs.org For example, simulations have been used to understand why ATP hydrolysis is dramatically faster in filamentous actin (F-actin) compared to monomeric actin (G-actin), showing a significant difference in the calculated hydrolysis energy barrier that agrees with experimental data. hawaii.eduacs.org

Table 3: Selected Findings from MD Simulations of ATP Hydrolysis This table highlights specific quantitative results obtained from computational studies on ATP hydrolysis in different protein environments.

System StudiedSimulation MethodKey FindingCalculated ValueReference
Actin QM/MM with MetadynamicsHydrolysis free energy barrier difference between F-actin and G-actin.~8 kcal/mol hawaii.eduacs.org
Zika NS3 Helicase QM/MMFree energy of the ATP hydrolysis reaction step.+7.6 kcal/mol acs.org

While MD simulations focus on single proteins, kinetic modeling aims to understand the behavior of entire biological systems, such as metabolic pathways or signaling networks, that depend on ATP. researchgate.net These models use mathematical equations, typically systems of ordinary differential equations, to describe the rates of all the reactions in a pathway. mdpi.com

The goal of kinetic modeling is to simulate the dynamic behavior of the network, predicting how the concentrations of metabolites (like ATP, ADP, and glucose) and the rates of reactions change over time in response to various stimuli. pnas.org Constructing these models is challenging because it requires detailed knowledge of the reaction stoichiometry, the specific rate laws for each enzyme, and the values of numerous kinetic parameters (e.g., Michaelis-Menten constants). nih.gov

Kinetic models have been successfully applied to well-studied ATP-dependent pathways like glycolysis. oup.com For instance, a simplified model of glycolysis can effectively reproduce one of its most critical features: ATP homeostasis. oup.com These models demonstrate how the pathway can maintain a relatively stable concentration of ATP despite large fluctuations in the cell's demand for energy. They show that increased ATP consumption leads to a rise in ADP, which in turn activates ATP-producing enzymes, thus creating a robust feedback system. oup.com Kinetic models are also essential for studying complex processes like oxidative phosphorylation in mitochondria, helping to elucidate how ATP generation is regulated under both normal and pathological conditions. mdpi.com

Systems Biology Approaches to ATP Metabolism and Regulation

Systems biology offers a holistic framework for understanding the complex, dynamic, and interconnected nature of Adenosine (B11128) Triphosphate (ATP) metabolism and regulation. nih.gov Instead of studying individual components in isolation, this approach integrates experimental data with computational modeling to analyze how interactions between genes, proteins, and metabolites govern cellular bioenergetics. nih.govnih.gov By examining the entire metabolic network, systems biology aims to elucidate emergent properties, such as the robustness of ATP homeostasis and the mechanisms of metabolic reprogramming in health and disease. oup.comphysiology.org

Computational Modeling of ATP Dynamics

At the core of systems biology are mathematical models that simulate the behavior of metabolic networks. nih.gov These models serve as powerful tools to test hypotheses, predict metabolic fluxes, and identify key points of regulation. nih.govplos.org

Kinetic Models: These models use ordinary differential equations (ODEs) to describe the rate of each biochemical reaction in a pathway as a function of metabolite concentrations and enzyme kinetics. nih.govplos.org They are particularly useful for studying the dynamic behavior of ATP production and consumption in response to perturbations. For instance, detailed kinetic models of mitochondrial oxidative phosphorylation have been developed to understand how factors like substrate availability and the activity of specific enzyme complexes impact ATP synthesis rates in different tissues, such as the heart and brain. nih.govnih.gov These models can simulate the intricate interplay between the tricarboxylic acid (TCA) cycle, the electron transport chain, and ATP synthase to predict outcomes like the mitochondrial membrane potential and ATP output under various physiological and pathological conditions. nih.govnih.gov

Constraint-Based Modeling: Flux Balance Analysis (FBA) is a widely used constraint-based modeling technique that predicts steady-state reaction rates across a genome-scale metabolic network. nih.govnih.gov FBA does not require detailed kinetic parameters but instead relies on the stoichiometry of metabolic reactions and a set of constraints, such as nutrient uptake rates. frontiersin.org An objective function, such as the maximization of ATP production or biomass, is then used to calculate an optimal flux distribution. worldscientific.com FBA has been applied to various organisms to estimate the theoretical yields of ATP under different growth conditions and to identify the most efficient metabolic pathways for energy generation. nih.govnih.gov For example, FBA can predict how a cell partitions resources between glycolysis and oxidative phosphorylation to maximize its ATP yield. lumenlearning.com

Network Analysis of Metabolic Pathways

Metabolic networks can be represented as graphs where metabolites are nodes and reactions are edges. This representation allows for the application of network analysis techniques to identify key features of ATP metabolism. nih.gov

Pathway Identification: Network-based methods can identify "extreme pathways" or "elementary flux modes," which represent the fundamental, non-decomposable steady-state pathways through the metabolic network. oup.comnih.gov Analyzing these pathways provides insight into all possible routes for ATP production and consumption, revealing the flexibility and robustness of the metabolic system.

Identification of Regulatory Hubs: By analyzing the connectivity of the network, researchers can identify highly connected metabolites (hubs), such as ATP, ADP, and NADH, which play a central role in regulating a large number of reactions. nih.gov Understanding the topology of the network helps to pinpoint critical control points and potential targets for therapeutic intervention.

The table below illustrates how computational models can predict ATP production rates based on different substrates in isolated rat heart mitochondria, showcasing the substrate-dependent nature of mitochondrial bioenergetics.

SubstratePredicted ATP Production Rate (nmol/min/mg protein)Key Metabolic Pathway(s) Utilized
Pyruvate (B1213749) & Malate250 - 300TCA Cycle, Complex I of Electron Transport Chain
Glutamate & Malate200 - 250TCA Cycle, Complex I of Electron Transport Chain
Succinate350 - 400Complex II of Electron Transport Chain
Palmitoyl-carnitine & Malate280 - 330Beta-oxidation, TCA Cycle, Electron Transport Chain

This table contains representative data synthesized from typical results of computational models of mitochondrial bioenergetics, such as those described in studies of heart and kidney mitochondria. The exact values can vary based on model parameters and experimental conditions. nih.gov

Integration of 'Omics' Data

A key strength of systems biology is its ability to integrate large-scale 'omics' datasets (e.g., transcriptomics, proteomics, metabolomics) to create more accurate and predictive models of metabolism. nih.govresearchgate.net

Metabolomics: Metabolomic data provides a direct snapshot of the concentrations of metabolites, including ATP, ADP, and AMP, within a cell. mdpi.com Integrating this data into kinetic models helps to refine parameter estimation and validate model predictions. physiology.org The combination of proteomics and metabolomics can reveal how changes in enzyme levels translate into altered metabolic fluxes and energy states. nih.gov

By combining these multi-omics datasets within a computational framework, researchers can build comprehensive models that link genetic information to metabolic function, providing a deeper understanding of how cells regulate ATP production and consumption to meet their energetic demands under diverse conditions. nih.govpnas.org

Evolutionary Significance and Emerging Frontiers in Atp Research

Evolutionary Trajectory of ATP as the Universal Energy Currency

The universal conservation of Adenosine (B11128) triphosphate (ATP) as the primary energy currency in all known life forms suggests its emergence at a very early stage of biochemical evolution. nih.govastrobiology.com Its central role is not seen as a "frozen accident" but rather a result of its unique chemical properties under prebiotic conditions. scitechdaily.comastrobiology.com The synthesis of ATP's complex structure is an energy-intensive process, requiring six distinct ATP-driven steps, which implies that a simpler, prebiotic precursor likely played a crucial role in the initial phosphorylation of Adenosine diphosphate (B83284) (ADP) to ATP. scitechdaily.comastrobiology.comucl.ac.uk

Prebiotic Chemistry and the Emergence of ATP Precursors

Research suggests that the deep conservation of ATP is linked to its prebiotic chemistry, particularly in relation to Acetyl Phosphate (B84403) (AcP), a universally conserved intermediate that connects thioester and phosphate metabolism. nih.govastrobiology.combohrium.com AcP has been identified as the most plausible precursor to ATP as a biological phosphorylating agent. scitechdaily.comucl.ac.uk

Studies have demonstrated that AcP can phosphorylate ADP to ATP in water with significant yields, a reaction catalyzed by ferric iron (Fe3+) ions. nih.govastrobiology.com This combination of AcP and Fe3+ is notably specific and efficient. nih.gov A variety of other prebiotically relevant ions, minerals, and potential phosphorylating agents were tested, but none proved as effective. nih.govastrobiology.comucl.ac.uk Only carbamoyl (B1232498) phosphate showed some minor phosphorylating activity. nih.govastrobiology.comucl.ac.uk

Crucially, this AcP-driven phosphorylation is highly specific to ADP; it does not effectively phosphorylate other nucleoside diphosphates such as GDP, CDP, or UDP. nih.govastrobiology.com This specificity suggests that the formation of ATP was chemically favored in aqueous solutions under the mild conditions of the prebiotic Earth. nih.govastrobiology.combohrium.com This inherent chemical favorability provides a strong basis for why ATP, and not another nucleoside triphosphate, was selected to become the universal energy carrier, potentially in a "monomer world" before the evolution of RNA, DNA, and proteins. nih.govbiorxiv.org

Efficacy of Prebiotic Phosphorylating Agents and Catalysts

Phosphorylating AgentCatalystTarget Nucleoside DiphosphatePhosphorylation EfficacySource
Acetyl Phosphate (AcP)Fe3+ (Iron)ADPHigh (up to 20% yield) nih.gov
Acetyl Phosphate (AcP)Fe3+ (Iron)GDP, CDP, UDPInsignificant nih.govastrobiology.com
Carbamoyl PhosphateFe3+ (Iron)ADPSignificant, but less than AcP nih.govastrobiology.comucl.ac.uk
Other Prebiotic AgentsVarious Ions/MineralsADPInsignificant nih.govastrobiology.com

Co-evolution of ATP and Other Key Biological Molecules (e.g., Ca2+)

The evolutionary trajectory of ATP is inextricably linked with that of other crucial molecules, most notably calcium ions (Ca2+). royalsocietypublishing.orgnih.gov From the beginning of biological evolution, as ATP was selected as the universal energy molecule, a fundamental biochemical constraint emerged: ATP metabolism requires exceedingly low intracellular concentrations of free Ca2+. royalsocietypublishing.orgd-nb.inforoyalsocietypublishing.org This is due to the low solubility of calcium phosphates, which would otherwise precipitate and disrupt cellular processes. d-nb.info

This necessity to maintain a low cytosolic Ca2+ concentration (typically around 50-100 nM) laid the groundwork for Ca2+'s second, equally vital role as a universal signaling molecule. royalsocietypublishing.org Cells evolved energy-dependent mechanisms, powered by ATP, to pump Ca2+ out of the cytosol, maintaining a steep electrochemical gradient across membranes. nih.govroyalsocietypublishing.org This gradient is then harnessed for signaling; controlled influxes of Ca2+ into the cytosol act as transient signals that regulate a vast array of cellular processes. royalsocietypublishing.orgnih.gov

This created an interdependent relationship, an "inseparable tandem," where ATP provides the energy to control Ca2+ levels, and Ca2+ signals, in turn, regulate processes that generate and utilize ATP. royalsocietypublishing.orgd-nb.info For instance, ATP released from cells can act as an intercellular messenger, binding to purinoceptors that are often linked to Ca2+ signaling pathways. royalsocietypublishing.orgd-nb.info This co-evolution highlights how a fundamental biochemical constraint was turned into a sophisticated signaling system, crucial for the development of complex eukaryotic cells. royalsocietypublishing.orgd-nb.info

ATP in Stress Response Mechanisms and Cellular Adaptation

Cells constantly face various physical and chemical stresses, and their ability to adapt is crucial for survival. nih.gov ATP is at the heart of these stress response mechanisms, as maintaining energy homeostasis is a primary challenge during stress. nih.gov Different types of stress, such as osmotic, temperature, or chemical stress, often converge on mitochondrial processes and lead to an increased demand for ATP to fuel cellular maintenance and repair. nih.gov

For example, studies in yeast have shown that stresses like high ethanol (B145695) or salt concentrations increase the ATP demand for cellular maintenance. nih.gov To cope, cells reallocate their resources and alter their metabolism. If the demand for ATP becomes too high for respiration to meet alone, cells may shift to a respiro-fermentative metabolism to generate ATP more rapidly. nih.gov

In the context of energy stress, sensors like AMP-activated protein kinase (AMPK) detect falling ATP levels (and rising AMP/ADP levels) and initiate adaptive responses. nih.gov AMPK acts to restore ATP balance by inhibiting energy-consuming processes and activating ATP-generating pathways, enabling the cell to survive periods of energy deficit. nih.gov The unfolded protein response (UPR), activated by stress in the endoplasmic reticulum, also modulates ATP production by influencing calcium transfer to mitochondria, thereby linking organellar stress directly to the cell's energy management. physiology.org

Novel Functions and Unexplored Roles of ATP in Biological Systems

While renowned as the cell's energy currency, ATP performs a multitude of other critical functions. alliedacademies.orgbritannica.comnih.gov Its roles extend from being a fundamental building block for nucleic acids to acting as a versatile signaling molecule both inside and outside the cell. mdpi.comnih.gov

Diverse Functions of Adenosine Triphosphate (ATP)

Function CategorySpecific RoleDescriptionSource
Energy TransductionMetabolic "Currency"Powers metabolic reactions, active transport, and muscle contraction by releasing energy upon hydrolysis to ADP. britannica.comnih.gov
BiosynthesisSubstrate for DNA/RNAServes as one of the four nucleotide building blocks for the synthesis of RNA and, after conversion to dATP, DNA. mdpi.comnih.gov
Intracellular SignalingSubstrate for KinasesDonates the phosphate group in phosphorylation reactions catalyzed by kinases, a key mechanism for regulating protein activity and signal transduction. alliedacademies.orgnih.gov
Extracellular SignalingPurinergic NeurotransmitterActs as a co-transmitter in synapses and a signaling molecule between other cells by binding to purinergic receptors. nih.govmdpi.com
Structural RegulationBiological HydrotropeFunctions as a biological hydrotrope, helping to maintain the solubility of macromolecules and regulate phase separation within the cell. mdpi.com

Beyond these roles, ATP is integral to a wide range of cellular activities. Through phosphorylation, it participates in the signaling of numerous key biological processes. mdpi.com The hydrolysis of ATP provides the energy for ion transport, nerve impulse propagation, and chemical synthesis. nih.gov Furthermore, ATP and its derivatives function as extracellular messengers that transmit signals between cells, regulating processes like cell growth, differentiation, and apoptosis. alliedacademies.org Recent research has also highlighted ATP's role as a hydrotrope, a molecule that enhances the solubility of other molecules in water, which may have been crucial for keeping macromolecules soluble in the primitive cellular environment. mdpi.com

Integration of Multi-Omics Data for Comprehensive ATP Research

To achieve a holistic understanding of the multifaceted roles of ATP in complex biological systems, researchers are increasingly turning to multi-omics data integration. omicstutorials.com This approach combines data from various high-throughput technologies, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites), to create a more complete picture than any single "omic" dataset can provide. nih.govnih.govresearchgate.net

Integrating these different layers of biological information allows for the identification of complex patterns and interactions that might otherwise be missed. omicstutorials.comnih.gov For example, by combining transcriptomics and proteomics, researchers can analyze how changes in gene expression correlate with protein abundance in ATP-related pathways. nih.gov Adding metabolomics data can then directly measure the levels of ATP, ADP, AMP, and related metabolites, providing a functional readout of the cell's energetic state. hilarispublisher.com

This comprehensive view is crucial for understanding how genetic variations (genomics) influence gene and protein expression (transcriptomics, proteomics) and, ultimately, the metabolic networks (metabolomics) that govern ATP production and consumption. omicstutorials.com Methodologies for integrating these datasets include co-expression analysis, pathway analysis, and the construction of comprehensive biological networks that illustrate the interconnectedness of genes, proteins, and metabolites in ATP-centric processes. nih.govnih.govhilarispublisher.com Such integrative strategies are essential for unraveling the complex regulatory mechanisms governing ATP homeostasis and its role in health and disease. omicstutorials.comresearchgate.net

Q & A

Q. What are the standard methodologies for quantifying ATP levels in cellular and tissue studies?

ATP quantification often employs enzymatic assays like ELISA (Enzyme-Linked Immunosorbent Assay) for specificity in detecting ATP in cumulus cells , and phosphomolybdate colorimetry , which relies on creatine kinase-mediated ATP conversion to phosphocreatine for spectrophotometric measurement . These methods balance sensitivity (~nM range) with experimental throughput. For bulk tissue analysis, HPLC or luciferase-based assays (bioluminescence) are preferred for high precision .

Q. How does ATP hydrolysis drive energy-coupled processes like ion transport?

ATP hydrolysis (ΔG ≈ -57 kJ/mol) provides energy for endergonic reactions via substrate phosphorylation (e.g., sodium-potassium pump). The pump couples ATP dephosphorylation to conformational changes, enabling Na⁺/K⁺ transport against gradients. This mechanism is critical for maintaining cellular membrane potentials and is experimentally validated using isotopic labeling and electrophysiology .

Advanced Research Questions

Q. How can researchers resolve discrepancies in extracellular ATP concentration measurements across experimental models?

Extracellular ATP dynamics vary by model:

  • In vivo microdialysis (e.g., post-traumatic brain injury) detects mM-range ATP efflux but may underestimate due to rapid degradation .
  • Fast-scan cyclic voltammetry (FSCV) with automated algorithms improves temporal resolution (sub-second detection) by identifying ATP-specific oxidation peaks (e.g., 1.3 V and 1.5 V vs. Ag/AgCl) and filtering false positives (9% error rate) .
  • Statistical adjustments (e.g., repeated-measures ANCOVA ) account for baseline variability in longitudinal studies .

Q. What advancements enhance ATP detection sensitivity in complex matrices like blood or neural tissue?

  • Au/Al₂O₃ nanocomposites amplify electrochemical signals via plasmonic effects, achieving detection limits as low as 0.1 nM in serum .
  • Fluorescent ATP analogs (e.g., ATeam probes) enable real-time imaging in astrocytes, validated using confocal microscopy and ratiometric calibration .

Q. How can differential scanning fluorimetry (DSF) elucidate ATP-ligand interactions in protein stability studies?

DSF monitors thermal denaturation of proteins (e.g., Major Royal Jelly Proteins) by measuring fluorescence changes of hydrophobic dyes (e.g., SYPRO Orange). ATP binding stabilizes proteins, shifting melting temperatures (Tm) by 2–5°C. This method is optimized with 4 replicates per condition and Tukey’s HSD test (p < 0.05) to distinguish ligand effects from noise .

Q. What statistical frameworks are recommended for ATP-related data with high variability?

  • Repeated-measures ANOVA adjusts for intra-subject variability in time-course studies (e.g., post-injury ATP fluctuations) .
  • Principal Component Analysis (PCA) reduces dimensionality in metabolomic datasets to isolate ATP-related variance from confounding factors (e.g., pH changes) .

Methodological Challenges

Q. How can transient ATP release events be captured in neurological studies?

  • Automated FSCV algorithms reduce analysis time from 18 hours to 40 minutes by filtering noise and validating events via dual-oxidation peaks and peak-current ratios .
  • In vivo calibration with ATP-specific antagonists (e.g., P2 receptor blockers) ensures signal specificity against interferents like histamine or pH shifts .

Q. What protocols mitigate ATP degradation during experimental workflows?

  • Rapid freezing (liquid N₂) and ATPase inhibitors (e.g., sodium orthovanadate) preserve ATP in tissue samples.
  • Low-temperature assays (4°C) and luciferin-luciferase reagent optimization (e.g., pH 7.8) maintain enzymatic activity in kinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.